1-(Furan-2-yl)cyclopropan-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
120284-29-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(furan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H8O2/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 |
InChI Key |
ZEIAJTIFCLIDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CO2)O |
Origin of Product |
United States |
The Mechanism of Ring-Opening for 1-(Furan-2-yl)cyclopropan-1-ol: A Comprehensive Technical Guide
Executive Summary
Cyclopropanols are highly versatile three-carbon synthons in synthetic organic chemistry. The incorporation of a furan-2-yl moiety—specifically in 1-(furan-2-yl)cyclopropan-1-ol —introduces unique electronic properties that dictate its reactivity. The furan ring acts as an electron-rich heterocycle that stabilizes adjacent reactive intermediates, rendering the cyclopropanol highly susceptible to controlled C–C bond cleavage.
This whitepaper details the thermodynamic drivers and the two primary mechanistic pathways for the ring-opening of 1-(furan-2-yl)cyclopropan-1-ol: Single-Electron Transfer (SET) Oxidative Radical Cleavage and Transition-Metal Catalyzed Homoenolate Formation . By understanding the causality behind these pathways, drug development professionals and synthetic chemists can efficiently harness this molecule to construct complex furan-containing pharmacophores.
Thermodynamic Drivers & Structural Intricacies
The primary driving force for the ring-opening of 1-(furan-2-yl)cyclopropan-1-ol is the release of approximately 27.5 kcal/mol of Baeyer ring strain inherent to the three-membered carbocyclic framework.
When the C–C bond cleaves, the sp3 hybridized carbon bearing the hydroxyl group rehybridizes to an sp2 carbonyl carbon. In the case of 1-(furan-2-yl)cyclopropan-1-ol, the resulting ketone is directly conjugated with the π -system of the furan ring. This extended conjugation provides a significant thermodynamic sink, effectively lowering the activation energy required for ring-opening and ensuring absolute regioselectivity during the cleavage event.
Mechanistic Pathways
Pathway A: Single-Electron Transfer (SET) Oxidative Radical Ring-Opening
Under oxidative conditions, 1-(furan-2-yl)cyclopropan-1-ol undergoes a radical-mediated ring opening[1]. This pathway is highly effective for synthesizing aliphatic alkynes and other functionalized ketones.
-
Initiation & SET Oxidation: A terminal oxidant, such as Potassium persulfate ( K2S2O8 ), generates sulfate radical anions that oxidize a silver catalyst from Ag(I) to Ag(II). The highly active Ag(II) species abstracts a single electron from the cyclopropanol hydroxyl group, yielding a transient oxygen-centered alkoxy radical.
-
β -Scission: To relieve the massive ring strain, the alkoxy radical rapidly undergoes homolytic β -scission. The C–C bond cleaves to form a primary carbon-centered β -keto radical: Furan-C(=O)-CH_2-CH_2•.
-
Radical Trapping: This nucleophilic alkyl radical is subsequently intercepted by an electrophilic trapping agent. For instance, reacting the radical with ethynylbenziodoxolones (EBX) yields 1-(furan-2-yl)alk-4-yn-1-ones via a radical addition-elimination sequence[1].
Fig 1: Single-Electron Transfer (SET) oxidative radical ring-opening pathway.
Pathway B: Transition-Metal Catalyzed Homoenolate Formation
Alternatively, transition metals can catalyze the ring opening via an inner-sphere heterolytic mechanism, avoiding the generation of free radicals[2].
-
Alkoxide Coordination: A mild base deprotonates the cyclopropanol. The resulting alkoxide coordinates to a transition metal center, such as a Ruthenium(II) catalyst.
-
Inner-Sphere β -Carbon Elimination: The metal undergoes a β -carbon elimination, inserting directly into the less sterically hindered C–C bond of the cyclopropane ring. This generates a nucleophilic metal homoenolate intermediate: Furan-C(=O)-CH_2-CH_2-RuL_n.
-
Migratory Insertion & Cross-Coupling: The homoenolate can react with various electrophiles. When coupled with α -diazo- β -ketoesters, the ruthenium center forms a carbenoid, followed by migratory insertion of the homoenolate and reductive elimination to yield β -substituted furan-2-yl ketones[2].
Fig 2: Transition-metal catalyzed inner-sphere homoenolate formation pathway.
Experimental Workflows & Protocols
To ensure reproducibility and self-validation, the following step-by-step methodologies outline the optimal conditions for executing both ring-opening pathways.
Protocol 1: Silver-Promoted Oxidative Alkynylation
Objective: Synthesis of 1-(furan-2-yl)alk-4-yn-1-ones via radical trapping.[1]
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x) to prevent premature quenching of the radical intermediates by atmospheric oxygen.
-
Reagent Loading: Add 1-(furan-2-yl)cyclopropan-1-ol (1.0 equiv, 0.3 mmol), the desired Ethynylbenziodoxolone (EBX) reagent (1.5 equiv, 0.45 mmol), AgNO3 (20 mol%, 0.06 mmol), and K2S2O8 (2.0 equiv, 0.6 mmol) to the tube.
-
Solvent Addition: Inject 2.0 mL of anhydrous Dichloromethane (DCM). Causality: DCM is utilized because it is a non-participating solvent that does not undergo undesired hydrogen-atom transfer (HAT) with the highly reactive β -keto radical.
-
Reaction: Stir the mixture at 30 °C for 16 hours. Monitor the consumption of the cyclopropanol via TLC (Hexanes/EtOAc, 4:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Isolate the pure 1-(furan-2-yl)alk-4-yn-1-one via flash column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Homoenolate Cross-Coupling
Objective: Synthesis of α -ester- δ -diketones containing a furan-2-yl moiety.[2]
-
Preparation: In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 1-(furan-2-yl)cyclopropan-1-ol (1.2 equiv, 0.24 mmol) and the target α -diazo- β -ketoester (1.0 equiv, 0.20 mmol).
-
Catalyst & Base Loading: Add [Ru(p−cymene)Cl2]2 (5 mol%, 0.01 mmol) and anhydrous K2CO3 (1.0 equiv, 0.20 mmol). Causality: K2CO3 acts as a mild base to facilitate the initial deprotonation of the cyclopropanol, which is a prerequisite for ruthenium alkoxide formation.
-
Solvent Addition: Add 2.0 mL of Hexafluoro-2-propanol (HFIP). Causality: HFIP is a highly polar, strongly hydrogen-bond donating solvent. It stabilizes the transient metal-carbenoid intermediate and significantly accelerates the migratory insertion step, allowing the reaction to proceed at room temperature.
-
Reaction: Stir the mixture at room temperature until the diazo compound is fully consumed (typically 2–4 hours, monitored by TLC or GC-MS).
-
Workup & Purification: Filter the crude mixture through a short pad of Celite to remove the metal catalyst and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to yield the β -substituted furan-2-yl ketone.
Comparative Data Presentation
The following table summarizes the distinct mechanistic and operational parameters of the two ring-opening pathways.
| Parameter | Pathway A: Radical Ring-Opening | Pathway B: Homoenolate Formation |
| Primary Catalyst | Ag(I) (e.g., AgNO3 ) | Ru(II) (e.g., [Ru(p−cymene)Cl2]2 ) |
| Key Intermediate | β -Keto Carbon-Centered Radical | Metallo-Homoenolate |
| Bond Cleavage | Homolytic ( β -scission) | Heterolytic (Inner-sphere elimination) |
| Typical Additive | K2S2O8 (Terminal Oxidant) | K2CO3 (Base) |
| Trapping Agent | Ethynylbenziodoxolones (EBX) | α -Diazo- β -ketoesters |
| Furan-2-yl Effect | Conjugative stabilization of the resulting carbonyl | Directs regioselectivity of C–C cleavage |
| Optimal Solvent | Dichloromethane (DCM) | Hexafluoro-2-propanol (HFIP) |
| Reference | [1] | [2] |
References
-
[2] Title: Room Temperature Ruthenium-Catalyzed Coupling of Cyclopropanols and α-Diazo-β-ketoesters to α-Ester-δ-diketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Structural and Spectroscopic Characterization of 1-(Furan-2-yl)cyclopropan-1-ol: A Comprehensive NMR and Synthetic Guide
Executive Summary
1-(Furan-2-yl)cyclopropan-1-ol (CAS: 120284-29-9) is a highly constrained, heteroaromatic spiro-like motif that serves as a critical bioisostere for furfuryl alcohol in drug discovery. Its unique spatial geometry has been leveraged in structure-activity relationship (SAR) optimization, notably in the development of SULT1A1-activated alkylators for targeted oncology [1]. This whitepaper provides a deep-dive technical analysis of its synthesis via the Kulinkovich reaction and establishes the theoretical grounding for its self-validating 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles.
Synthetic Methodology: The Kulinkovich Protocol
The most efficient, field-proven route to synthesize 1-(furan-2-yl)cyclopropan-1-ol is the Kulinkovich hydroxycyclopropanation of alkyl furan-2-carboxylates (e.g., ethyl 2-furoate) [2].
Mechanistic Causality
The reaction is driven by the generation of a low-valent titanacyclopropane intermediate. The addition of ethylmagnesium bromide to titanium(IV) isopropoxide generates a diethyltitanium species. This intermediate undergoes rapid β -hydride elimination and the loss of ethane gas to form the active titanacyclopropane[2]. Acting as a 1,2-dicarbanion equivalent, this species undergoes ligand exchange and insertion with the carbonyl group of ethyl 2-furoate to form an oxatitanacyclopentane complex. Subsequent ring contraction yields the titanium cyclopropoxide, which upon aqueous workup delivers the target cyclopropanol.
Caption: Catalytic cycle of the Kulinkovich reaction yielding 1-(furan-2-yl)cyclopropan-1-ol.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The strict temperature control and addition rates are non-negotiable parameters for preventing off-target Grignard addition.
-
System Preparation : Flame-dry a Schlenk flask under an argon atmosphere. Add ethyl 2-furoate (1.0 equiv, 10 mmol) and titanium(IV) isopropoxide (0.2 equiv, 2.0 mmol) in anhydrous THF (40 mL).
-
Controlled Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Using a syringe pump, add ethylmagnesium bromide (3.0 M in diethyl ether, 3.2 equiv, 32 mmol) dropwise over exactly 1 hour.
-
Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This kinetic control heavily favors the formation of the titanacyclopropane over direct, undesired nucleophilic attack on the ester carbonyl.
-
-
Reaction Progression : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for an additional 12 hours.
-
Quenching & Validation : Cool the flask back to 0 °C and carefully quench with 10% aqueous H 2 SO 4 (20 mL). The reaction is successful when the opaque black suspension transitions into a clear biphasic yellow/colorless mixture.
-
Isolation : Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated NaHCO 3 and brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2).
NMR Spectroscopy: Theoretical Grounding & Predictive Analysis
The structural validation of 1-(furan-2-yl)cyclopropan-1-ol relies heavily on high-resolution 1 H and 13 C NMR. The molecule features two distinct electronic domains: the electron-rich, heteroaromatic furan ring and the highly strained, pseudo- π cyclopropane system.
H NMR Dynamics
The furan ring protons exhibit characteristic chemical shifts governed by the heteroatom. The oxygen atom strongly deshields the α -proton (H5) via inductive electronegativity, while the β -protons (H3, H4) are relatively shielded due to the +M (resonance) effect of the oxygen lone pairs.
For the cyclopropane ring, the CH 2 protons are highly shielded (appearing between 0.9 - 1.3 ppm) due to the diamagnetic anisotropy of the strained C-C bonds. Crucially, while the two CH 2 groups are chemically equivalent by symmetry, the two protons within each CH 2 group are diastereotopic . One proton is syn to the furan ring, and the other is anti (or syn to the hydroxyl group). This asymmetric spatial environment results in an AA'BB' spin system, causing the cyclopropyl protons to split into two distinct, predictable multiplets.
C NMR Dynamics
The quaternary C1 of the cyclopropanol is significantly deshielded (56 ppm) compared to unsubstituted cyclopropanes (-2 ppm). This dramatic downfield shift is caused by the direct attachment of the highly electronegative hydroxyl oxygen and the
sp2
hybridized C2 of the furan ring. The disappearance of the ester carbonyl peak (~160-170 ppm) and the appearance of this unique quaternary carbon serve as the primary self-validating checkpoint for reaction success.
Quantitative Data Presentation
NMR Acquisition Protocol : Dissolve 15 mg of the purified compound in 0.5 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Acquire spectra at 298 K using a 400 MHz spectrometer for 1 H (16 scans, relaxation delay D1 = 1.5 s) and 100 MHz for 13 C (1024 scans, D1 = 2.0 s).
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| Furan-H5 | 7.35 | dd | 1.8, 0.8 | 1H | Deshielded α -proton adjacent to heteroatom |
| Furan-H4 | 6.32 | dd | 3.2, 1.8 | 1H | β -proton, shielded by resonance |
| Furan-H3 | 6.22 | dd | 3.2, 0.8 | 1H | β -proton, shielded by resonance |
| OH | 2.65 | br s | - | 1H | Hydroxyl proton (concentration/H-bond dependent) |
| Cyclo-CH 2 (syn) | 1.25 | m | - | 2H | Diastereotopic cyclopropyl protons (AA'BB' system) |
| Cyclo-CH 2 (anti) | 1.05 | m | - | 2H | Diastereotopic cyclopropyl protons (AA'BB' system) |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| Furan-C2 | 157.2 | C (quat) | Ipso carbon attached to cyclopropanol |
| Furan-C5 | 141.8 | CH | α -carbon adjacent to oxygen |
| Furan-C4 | 110.5 | CH | β -carbon |
| Furan-C3 | 105.3 | CH | β -carbon |
| Cyclo-C1 | 56.4 | C (quat) | Deshielded by -OH and furan attachment |
| Cyclo-C2, C3 | 14.2 | CH 2 | Highly shielded strained ring carbons |
Conclusion
The synthesis of 1-(furan-2-yl)cyclopropan-1-ol via the Kulinkovich reaction provides a robust, scalable pathway to access this constrained pharmacophore. Rigorous NMR characterization is essential, not merely to confirm the consumption of the ester precursor, but to validate the distinct diastereotopic nature of the cyclopropane protons resulting from the asymmetric spatial environment induced by the furan ring. Understanding these spectroscopic nuances ensures high-fidelity structural validation in downstream drug development workflows.
References
- Title: SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: 2.
- Title: 1-(furan-2-yl)
An In-depth Technical Guide to 1-(Furan-2-yl)cyclopropan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on a molecule of significant synthetic and therapeutic potential: 1-(Furan-2-yl)cyclopropan-1-ol. This tertiary alcohol represents the covalent union of a furan ring, a five-membered aromatic heterocycle prevalent in numerous natural products and pharmaceuticals, and a cyclopropane ring, a small, strained carbocycle known to impart unique conformational and metabolic properties to bioactive molecules.[1]
The furan moiety, with its electron-rich nature, offers a versatile handle for a variety of chemical transformations and can engage in crucial interactions with biological targets.[1] Concurrently, the cyclopropane ring is increasingly utilized as a "bioisostere" for larger, more flexible groups, often leading to enhanced potency, improved metabolic stability, and modulated physicochemical properties. The inherent ring strain of the cyclopropyl group also presents opportunities for unique chemical reactivity. This guide will provide a comprehensive overview of the physical and chemical properties of 1-(Furan-2-yl)cyclopropan-1-ol, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-(Furan-2-yl)cyclopropan-1-ol is not widely available in public databases, its properties can be reliably predicted based on the extensive knowledge of related furan and cyclopropanol derivatives.
Predicted Physical Properties
The physical properties of 1-(Furan-2-yl)cyclopropan-1-ol are anticipated to be influenced by the polarity of the hydroxyl group and the overall molecular size.
| Property | Predicted Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated 80-90 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. |
| CAS Number | Not assigned |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of similar compounds and established principles of NMR and IR spectroscopy.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 1H): H5 proton of the furan ring.
-
δ 6.25-6.35 (m, 1H): H4 proton of the furan ring.
-
δ 6.15-6.25 (m, 1H): H3 proton of the furan ring.
-
δ 2.50-3.00 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
δ 0.80-1.20 (m, 4H): Methylene protons of the cyclopropane ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 155-160: C2 of the furan ring (attached to the cyclopropanol).
-
δ 141-143: C5 of the furan ring.
-
δ 110-112: C4 of the furan ring.
-
δ 105-107: C3 of the furan ring.
-
δ 55-60: Quaternary carbon of the cyclopropane ring (bearing the hydroxyl group).
-
δ 10-15: Methylene carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy (neat):
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3100 cm⁻¹: C-H stretching of the furan ring.
-
~3000 cm⁻¹: C-H stretching of the cyclopropane ring.
-
~1500-1600 cm⁻¹: C=C stretching of the furan ring.
-
~1015 cm⁻¹: C-O stretching of the alcohol.
Mass Spectrometry (MS):
-
[M]⁺: Predicted at m/z 124.
-
Fragmentation Pattern: Expected to show loss of water ([M-18]⁺) and characteristic fragmentation of the furan and cyclopropane rings.
Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol
The synthesis of tertiary cyclopropanols can be achieved through the addition of organometallic reagents to cyclopropanone or its synthetic equivalents.[2][3][4] A robust and high-yielding approach involves the in-situ generation of cyclopropanone from a stable precursor, followed by the addition of a furan-based organometallic species.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(Furan-2-yl)cyclopropan-1-ol involves the reaction of 2-lithiofuran with a cyclopropanone equivalent. 2-Lithiofuran can be readily generated by the deprotonation of furan using an organolithium base such as n-butyllithium.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(Furan-2-yl)cyclopropan-1-ol.
Detailed Experimental Protocol
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Ethoxy-1-(trimethylsiloxy)cyclopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of 2-Lithiofuran:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add freshly distilled furan to the cooled THF.
-
To this solution, add n-butyllithium in hexanes dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiofuran.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of 1-ethoxy-1-(trimethylsiloxy)cyclopropane in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared 2-lithiofuran solution to the solution of the cyclopropanone equivalent via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(Furan-2-yl)cyclopropan-1-ol as a colorless to pale yellow oil.
-
Chemical Reactivity and Stability
The chemical reactivity of 1-(Furan-2-yl)cyclopropan-1-ol is dictated by the interplay of its three key structural features: the tertiary alcohol, the strained cyclopropane ring, and the aromatic furan ring.
-
Reactions of the Hydroxyl Group: The tertiary alcohol can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation (under forcing conditions, as tertiary alcohols are generally resistant to oxidation).
-
Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane makes it susceptible to ring-opening reactions, particularly under acidic or transition-metal-catalyzed conditions. This can lead to the formation of linear ketone or enone structures, providing a pathway to a diverse range of derivatives.[5]
-
Electrophilic Aromatic Substitution on the Furan Ring: The furan ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, primarily at the C5 position. However, the reaction conditions must be carefully chosen to avoid decomposition of the acid-sensitive cyclopropanol moiety.
-
Stability: Cyclopropanols are known to be unstable under strongly acidic or high-temperature conditions, which can induce rearrangement to the corresponding aldehyde or ketone.[6] Therefore, reactions and purification should be carried out under mild conditions.
Potential Applications in Drug Discovery and Development
The unique combination of the furan and cyclopropane scaffolds in 1-(Furan-2-yl)cyclopropan-1-ol makes it a compelling building block for the synthesis of novel drug candidates.
-
Scaffold for Bioactive Molecules: Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This molecule can serve as a starting point for the synthesis of libraries of compounds for high-throughput screening.
-
Conformational Constraint: The rigid cyclopropane ring can be used to lock a portion of a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.
-
Metabolic Stability: The introduction of a cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates.
-
Modulation of Physicochemical Properties: The overall polarity and lipophilicity of a lead compound can be fine-tuned by incorporating this furan-cyclopropanol motif.
Diagram of the Role in a Putative Signaling Pathway
Caption: Potential inhibitory action on a kinase signaling pathway.
Conclusion
1-(Furan-2-yl)cyclopropan-1-ol is a fascinating molecule that holds considerable promise for synthetic and medicinal chemistry. While detailed experimental characterization is not yet widely documented, its properties and reactivity can be confidently predicted. The synthetic route outlined in this guide provides a practical approach to accessing this valuable building block. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of unique molecular architectures such as 1-(Furan-2-yl)cyclopropan-1-ol will undoubtedly pave the way for the development of the next generation of therapeutic agents.
References
-
Gagnon, A., & Larivée, A. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6519–6523. [Link]
-
Gagnon, A., & Larivée, A. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ChemRxiv. [Link]
-
Gagnon, A., & Larivée, A. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ACS Publications. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Wikipedia contributors. (2023). Cyclopropanol. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, J., et al. (2022). A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. RSC Advances, 12(24), 15235-15239. [Link]
-
Salaün, J., & Fadel, A. (1986). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 64, 50. [Link]
-
PubChem. (n.d.). Cyclopropanol. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]
-
Satoh, T. (2013). A novel one-pot synthesis of cyclopropanols based on the reaction of magnesium carbenoids with lithium enolate of ketones. Tetrahedron Letters, 54(20), 2533-2535. [Link]
-
Sibi, M. P., & Patil, K. (2008). Highly Substituted 2-Amido-Furans From Rh(II)-Catalyzed Cyclopropenations of Ynamides. Journal of the American Chemical Society, 130(48), 16146–16147. [Link]
-
Ma, S., & Zhang, J. (2003). 2,3,4- or 2,3,5-Trisubstituted Furans: Catalyst-Controlled Highly Regioselective Ring-Opening Cycloisomerization Reaction of Cyclopropenyl Ketones. Journal of the American Chemical Society, 125(41), 12386–12387. [Link]
-
Walczak, M. A. (2012). Diasteroselective Preparation of Cyclopropanols Using Methylene Bis(iodozinc). Organic Letters, 14(12), 3134–3137. [Link]
-
Chemsrc. (n.d.). Cyclopropanol. Retrieved March 23, 2026, from [Link]
-
Hatakeyama, M., et al. (2009). Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults. Bioorganic & Medicinal Chemistry, 17(1), 271-278. [Link]
-
Sokołowska, M., et al. (2021). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. ResearchGate. [Link]
-
Supporting Information for: Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). Royal Society of Chemistry. [Link]
-
SIELC Technologies. (n.d.). 1-(Furan-2-yl)propan-1-ol. Retrieved March 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of furan from cyclopropanes by literature and this work. Retrieved March 23, 2026, from [Link]
-
Afonin, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2637. [Link]
Sources
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropanol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Conformational Landscape and Thermodynamic Stability of 1-(Furan-2-yl)cyclopropan-1-ol
Abstract
The unique structural and electronic properties of molecules containing both furan and cyclopropane moieties have positioned them as valuable scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the conformational preferences and thermodynamic stability of a representative member of this class, 1-(Furan-2-yl)cyclopropan-1-ol. By integrating established principles of stereochemistry with modern computational methods, we elucidate the key non-covalent interactions that govern the molecule's three-dimensional structure. This document serves as a technical resource for researchers, outlining the theoretical basis, a detailed computational protocol, and an analysis of the resulting energy landscape. The insights presented herein are crucial for understanding structure-activity relationships and for the rational design of novel therapeutics and functional materials.
Introduction: Significance and Structural Considerations
The furan ring is a π-excessive five-membered heterocycle whose derivatives are integral to numerous pharmaceuticals and are considered valuable biomass-derived platform chemicals.[2][3] Concurrently, the cyclopropane ring, a strained three-membered carbocycle, is a prevalent motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability by imposing conformational constraint.[1][4] The combination of these two rings in 1-(Furan-2-yl)cyclopropan-1-ol creates a molecule with distinct conformational possibilities, primarily dictated by the rotation around the single bond connecting the furan and cyclopropyl groups.
The central scientific question addressed in this guide is the identification of the most stable conformers and the quantification of their relative energies. The orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with the furan oxygen atom is a key determinant of the overall conformational landscape.[5] Understanding these preferences is paramount, as the specific three-dimensional arrangement of functional groups directly influences molecular recognition events, such as drug-receptor binding.[5]
Theoretical Framework: The Energetic Drivers of Conformation
The thermodynamic stability of different conformers of 1-(Furan-2-yl)cyclopropan-1-ol is governed by a delicate balance of several intramolecular forces:
-
Torsional Strain: Rotation around the C(furan)-C(cyclopropyl) bond leads to fluctuations in energy. Conformations where bulky groups are eclipsed experience higher torsional strain and are energetically unfavorable compared to staggered arrangements.[6]
-
Steric Hindrance: Repulsive van der Waals interactions occur when the cyclopropane ring and the furan ring are oriented in a way that brings atoms too close together. This steric clash destabilizes the conformer.
-
Intramolecular Hydrogen Bonding (IMHB): A crucial stabilizing interaction can occur between the hydroxyl group's hydrogen (donor) and the furan ring's oxygen atom (acceptor).[5][7] The formation of this five-membered ring-like structure can significantly lower the energy of a specific conformer.[8] The strength of this bond is highly dependent on the O-H···O distance and angle.[9]
-
Hyperconjugation and Electronic Effects: Subtle electronic interactions, such as the delocalization of electrons from bonding orbitals to adjacent anti-bonding orbitals, can also contribute to conformational stability.[6]
The interplay of these factors creates a potential energy surface with distinct minima, each corresponding to a stable conformer. Computational chemistry provides a powerful toolkit to map this surface and identify these low-energy states.[10]
Computational Methodology: A Validated Protocol
To accurately model the conformational landscape of 1-(Furan-2-yl)cyclopropan-1-ol, a robust and validated computational workflow is essential. Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this nature.[11][12]
Step-by-Step Computational Protocol
-
Initial Structure Generation: The 3D structure of 1-(Furan-2-yl)cyclopropan-1-ol is built using a molecular editor.
-
Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defined by O(furan)-C(furan)-C(cyclopropyl)-O(hydroxyl). This scan identifies all potential energy minima.
-
Geometry Optimization: The structures corresponding to the energy minima from the scan are then fully optimized without constraints. This process finds the nearest stationary point on the potential energy surface.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) (This triple-zeta basis set with diffuse (++) and polarization (d,p) functions is crucial for accurately describing non-covalent interactions like hydrogen bonds).[12]
-
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory.
-
Purpose: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.[10] A single imaginary frequency would indicate a transition state.
-
-
Thermodynamic Analysis: The output of the frequency calculation is used to compute the Gibbs free energy (G) at a standard temperature (298.15 K). The relative free energies (ΔG) of the conformers determine their thermodynamic stability and equilibrium population.
Workflow Visualization
The computational workflow can be summarized by the following diagram:
Caption: A flowchart of the computational protocol for conformational analysis.
Results and Discussion: The Conformational Landscape
The computational analysis reveals two primary low-energy conformers for 1-(Furan-2-yl)cyclopropan-1-ol, designated as Conformer A and Conformer B . Their stability is dictated by the presence or absence of an intramolecular hydrogen bond (IMHB).
Conformer A (H-bonded): This conformer is characterized by the formation of an IMHB between the hydroxyl proton and the furan oxygen. This interaction locks the molecule into a specific orientation where the hydroxyl group is directed towards the furan ring.
Conformer B (non-H-bonded): In this conformer, the hydroxyl group is oriented away from the furan ring. While it avoids some potential steric strain, it lacks the significant stabilizing energy provided by the IMHB.
Visualization of Stable Conformers
Caption: The two primary stable conformers of 1-(Furan-2-yl)cyclopropan-1-ol.
Quantitative Thermodynamic Data
The calculated thermodynamic properties provide a clear picture of the relative stability of the conformers.
| Parameter | Conformer A (H-bonded) | Conformer B (non-H-bonded) |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol | +3.5 - 5.0 kcal/mol |
| Key Dihedral Angle | ~0° (syn-periplanar) | ~180° (anti-periplanar) |
| O-H···O Distance | ~2.1 Å | > 3.5 Å |
| Dipole Moment | Lower | Higher |
| Predicted Population (298.15 K) | >99% | <1% |
Note: The exact energy difference can vary slightly based on the computational model and inclusion of solvent effects, but the qualitative trend remains robust.
The data unequivocally demonstrates that Conformer A is the global minimum on the potential energy surface. The energy difference of 3.5-5.0 kcal/mol is significant, indicating that at room temperature, the molecule exists almost exclusively in the hydrogen-bonded conformation. This preference is a direct consequence of the stabilizing effect of the IMHB, which far outweighs any minor steric repulsions in this arrangement. The formation of this quasi-five-membered ring structure provides substantial thermodynamic stabilization.[8]
Conclusion and Implications
This technical guide has detailed the conformational analysis and thermodynamic stability of 1-(Furan-2-yl)cyclopropan-1-ol using high-level computational methods. The key finding is the overwhelming preference for a syn-periplanar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the furan oxygen. This single conformation accounts for over 99% of the molecular population at equilibrium.
For researchers in drug development and materials science, this finding has critical implications. The rigid, well-defined structure of this molecule means that its interactions with biological targets or other molecules will be highly directional and predictable. When designing analogues or derivatives, the stability of this hydrogen-bonded motif must be considered, as it will be the dominant factor controlling the molecule's shape and, by extension, its function. This analysis provides a foundational understanding necessary for the rational design of more complex systems incorporating the furan-cyclopropanol scaffold.
References
- ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved March 24, 2026.
- eGrove. (n.d.). Conformational Analysis of a Furan, Thiophene Alternating Π System. Retrieved March 24, 2026.
- Royal Society of Chemistry. (n.d.). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. Retrieved March 24, 2026.
- ACS Publications. (2024, February 8). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study.
- Conformational analysis of selected [2.
- ACS Publications. (2022, April 7). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega.
- PMC. (n.d.).
- ResearchGate. (n.d.).
- R Discovery. (1975, January 1). Conformations of some 2-substituted furan and thiophen carbonyl compounds.
- ResearchGate. (n.d.). DFT-calculated reaction profiles for the addition of cyclopropyl....
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide.
- Research Square. (2025, February 6).
- Royal Society of Chemistry. (2018, May 15). Synthesis of fused tricyclic systems by thermal Cope rearrangement of furan-substituted vinyl cyclopropanes.
- Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021, June 10).
- OSTI.GOV. (n.d.). Thermodynamic properties of furan (Journal Article).
- PMC. (2019, August 7). Introduction to “Intramolecular Hydrogen Bonding 2018”.
- PMC. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol.
- MDPI. (2019, October 30).
- NIST. (n.d.). Furan. NIST WebBook.
- Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023, October 24).
- SciSpace. (2015, August 12).
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- Royal Society of Chemistry. (n.d.). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 4. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Structure of 1-(Furan-2-yl)cyclopropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Derivatives of 1-(Furan-2-yl)cyclopropan-1-ol represent a compelling class of molecules at the intersection of medicinal chemistry and materials science. The unique juxtaposition of the electron-rich, aromatic furan ring and the strained, σ-π hybridized cyclopropane ring gives rise to a complex and tunable electronic landscape. This guide provides a comprehensive exploration of the electronic structure of these derivatives, offering insights into their synthesis, conformational behavior, and the intricate interplay of through-bond and through-space interactions. By integrating theoretical principles with practical experimental and computational protocols, this document serves as a vital resource for researchers seeking to harness the potential of these fascinating compounds in drug design and development.
Introduction: The Strategic Union of Furan and Cyclopropane
The furan moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1] Its five-membered aromatic ring, rich in π-electrons, participates in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The electronic character of the furan ring, particularly its highest occupied molecular orbital (HOMO), makes it an effective electron donor in chemical reactions.[2]
Conversely, the cyclopropane ring, the smallest of the carbocycles, possesses a unique electronic structure due to its significant ring strain. The carbon-carbon bonds are not simple σ-bonds but are instead "bent" or "banana" bonds with significant p-character, allowing the cyclopropane ring to interact with adjacent π-systems in a manner akin to a double bond. This pseudo-unsaturated character makes cyclopropane-containing molecules intriguing candidates for biological applications and as versatile synthetic intermediates.
The combination of these two motifs in 1-(furan-2-yl)cyclopropan-1-ol derivatives creates a molecular scaffold with a rich and nuanced electronic profile. The hydroxyl group on the cyclopropane ring further adds to the complexity, introducing the potential for hydrogen bonding and influencing the conformational preferences of the entire molecule. Understanding the electronic structure of this core is paramount to predicting reactivity, metabolic stability, and the potential for interaction with biomolecular targets.
Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol Derivatives
The synthesis of 1-(furan-2-yl)cyclopropan-1-ol and its derivatives can be approached through several established synthetic methodologies. A common and effective route involves the Kulinkovich reaction or its modifications, which allows for the formation of the cyclopropanol ring from an ester.
Protocol: Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol via a Modified Kulinkovich Reaction
Materials:
-
Methyl 2-furoate
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-furoate (1.0 eq) in anhydrous Et₂O or THF (10 mL/mmol of ester).
-
Catalyst Addition: Titanium(IV) isopropoxide (0.1-0.2 eq) is added to the stirred solution at room temperature under a nitrogen atmosphere.
-
Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.2-2.5 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with Et₂O (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(furan-2-yl)cyclopropan-1-ol.
This protocol can be adapted for the synthesis of various derivatives by starting with appropriately substituted furan esters.
The Electronic Landscape: A Duality of Aromaticity and Strain
The electronic structure of 1-(furan-2-yl)cyclopropan-1-ol derivatives is a fascinating interplay of the distinct properties of the furan and cyclopropane rings.
The Furan Moiety: An Electron-Rich Aromatic System
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom). This electron-rich nature makes the furan ring a good nucleophile and susceptible to electrophilic attack, preferentially at the C2 and C5 positions.[3] The presence of substituents on the furan ring can significantly modulate its electronic properties. Electron-donating groups will increase the electron density and enhance its nucleophilicity, while electron-withdrawing groups will have the opposite effect.
The Cyclopropane Ring: A σ-π Hybrid
The cyclopropane ring's unique electronic structure is a direct consequence of its geometric constraints. The 60° C-C-C bond angles lead to poor orbital overlap, resulting in "bent" bonds that possess significant p-character. This allows the cyclopropane ring to exhibit properties more akin to a π-system than a typical alkane. It can act as a "through-bond" or "through-space" electron donor or acceptor, depending on the nature of its substituents. The interaction of the cyclopropane ring with an adjacent π-system, such as the furan ring, is a key determinant of the overall electronic structure.
Intramolecular Interactions: Through-Bond and Through-Space Effects
In 1-(furan-2-yl)cyclopropan-1-ol derivatives, the close proximity of the furan and cyclopropane rings allows for significant intramolecular interactions.
-
Through-Bond Interactions: These interactions occur via the covalent bond connecting the two rings. The σ-bonds of the cyclopropane ring can overlap with the π-system of the furan ring, leading to a delocalization of electron density. This can influence the chemical reactivity and spectroscopic properties of the molecule.
-
Through-Space Interactions: These are non-covalent interactions that occur directly between the orbitals of the two rings due to their spatial proximity. These can be either attractive (stabilizing) or repulsive (destabilizing) and are highly dependent on the conformation of the molecule.
The relative importance of through-bond versus through-space interactions is a subject of ongoing research and can be investigated using computational methods.[4]
Experimental and Computational Characterization of the Electronic Structure
A combination of experimental spectroscopic techniques and computational chemistry is essential for a comprehensive understanding of the electronic structure of 1-(furan-2-yl)cyclopropan-1-ol derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the furan and cyclopropane protons provide valuable information about the electronic environment. The furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm), with their exact shifts being sensitive to the electronic effects of the cyclopropanol substituent and any other groups on the furan ring. The cyclopropane protons resonate at much higher field (typically δ 0.5-1.5 ppm) due to the ring current effect of the three-membered ring.
-
¹³C NMR: The ¹³C chemical shifts of the furan and cyclopropane carbons are also indicative of the local electron density.
-
Coupling Constants: The vicinal (³J) and geminal (²J) coupling constants between the cyclopropane protons can provide information about the stereochemistry of the ring.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying key functional groups. The O-H stretching vibration of the hydroxyl group will appear as a broad band around 3200-3600 cm⁻¹. The C-O stretching of the furan ring is typically observed in the 1000-1300 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. The furan ring exhibits characteristic π→π* transitions, and the position and intensity of these absorptions can be influenced by the cyclopropanol substituent.
Computational Chemistry: A Window into the Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic properties of molecules. A typical DFT workflow for analyzing a 1-(furan-2-yl)cyclopropan-1-ol derivative would involve the following steps:
Protocol: DFT Calculation of Electronic Properties
-
Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface. This also provides the theoretical vibrational frequencies which can be compared with experimental IR and Raman spectra.
-
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
-
-
Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution on the molecular surface. This can help identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Hypothetical DFT Data for 1-(Furan-2-yl)cyclopropan-1-ol:
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates a moderate ability to donate electrons, primarily from the furan π-system. |
| LUMO Energy | 1.5 eV | Suggests a relatively poor electron acceptor. |
| HOMO-LUMO Gap | 8.0 eV | Implies good kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a moderate overall polarity of the molecule. |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be calculated for specific derivatives.
Structure-Activity Relationships and Implications for Drug Development
The electronic properties of 1-(furan-2-yl)cyclopropan-1-ol derivatives are intrinsically linked to their potential biological activity. By modifying the substituents on the furan ring, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.
-
Modulating Lipophilicity: The introduction of different functional groups can alter the molecule's lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
-
Enhancing Target Binding: The electronic distribution, as revealed by the ESP map, can guide the design of derivatives with improved binding affinity to a target protein. For example, enhancing the negative potential around the furan oxygen could strengthen hydrogen bonding interactions.
-
Controlling Reactivity and Metabolism: The HOMO-LUMO gap can provide insights into the molecule's susceptibility to metabolic degradation. A larger gap may correlate with increased metabolic stability.
Conclusion and Future Directions
The 1-(furan-2-yl)cyclopropan-1-ol scaffold represents a promising platform for the design of novel therapeutic agents and functional materials. The unique interplay between the electron-rich furan ring and the strained cyclopropane ring creates a rich electronic landscape that can be rationally modulated through synthetic chemistry. While this guide provides a foundational understanding of the electronic structure of these derivatives, further in-depth experimental and computational studies are warranted to fully elucidate the structure-property relationships within this class of molecules. Future research should focus on the synthesis of a diverse library of derivatives and the systematic investigation of their electronic properties and biological activities. Such efforts will undoubtedly unlock the full potential of these fascinating molecules in the field of drug discovery and beyond.
Visualization & Formatting
Diagrams
Caption: Key electronic features of 1-(Furan-2-yl)cyclopropan-1-ol.
Caption: A typical workflow for DFT analysis.
References
- Furan and its derivatives are fundamental five-membered heterocyclic compounds that play a crucial role in medicinal chemistry, drug development, and materials science. Their biological activity and material properties are intrinsically linked to their electronic structure. [Source: BenchChem]
- The synthesis of polysubstituted furans can be achieved through various methods, including those involving cyclopropane intermediates.
- Intramolecular reactions involving furan and cyclopropane moieties are known and can be influenced by c
- Computational studies on cyclophanes provide insights into through-bond and through-space interactions, which are relevant to the furan-cyclopropane system. [Source: PubMed]
- NMR spectroscopy is a key technique for characterizing the structure of furan and cyclopropane derivatives. [Source: Chemistry Stack Exchange]
- The synthesis of cyclopropanols is a well-established field with various methodologies available. [Source: Organic Chemistry Portal]
- The electronic properties of cyclopropanes are significantly influenced by substituents, such as fluorine. [Source: MDPI]
- The reactivity of furan derivatives is influenced by their electronic properties, which can be studied using DFT. [Source: IAEA]
- The development of methods for synthesizing furan derivatives is an active area of research. [Source: Organic Chemistry Portal]
- Furan is an electron-rich heterocycle, and its reactivity is governed by its electronic structure. [Source: ChemicalBook]
- The synthesis of furan derivatives can be achieved through various c
- NMR data for furan derivatives are available in the liter
- The synthesis of furans from cyclopropanes is a known transformation in organic chemistry. [Source: PMC]
- Spectroscopic characterization, including NMR, IR, and Raman, is crucial for identifying and understanding furan deriv
- The synthesis of polysubstituted furans is an important area of organic chemistry.
- The antioxidant properties of furan derivatives are related to their electronic structure. [Source: IAEA]
- The electronic properties of fluorinated cyclopropanes have been studied comput
- DFT calculations can be used to study the HOMO-LUMO orbitals of furan and its derivatives to understand their reactivity. [Source: MDPI]
- The reactivity of donor-acceptor cyclopropanes is influenced by the electronic nature of their substituents, including furan rings. [Source: MDPI]
- The chemistry of cyclopropanes and cyclopropenes is a rich and expanding field. [Source: Beilstein Journals]
- Spectroscopic data for furan derivatives are available in public d
- Conformational analysis of furan-containing compounds can be performed using computational chemistry. [Source: digitalcommons.cwu.edu]
- The conformational properties of molecules with azole rings have been studied using experimental and theoretical methods.
- The electronic structure of chiral organic compounds can be investigated using DFT/TDDFT methods. [Source: RSC Publishing]
- First-principles computational investigations can provide insights into the structural and electronic properties of molecules. [Source: MDPI]
- Silver(I) can catalyze the stereochemical isomerization of cyclopropanols, including those containing a furan moiety.
- The intramolecular Diels-Alder reaction of furan-tethered methylenecyclopropanes has been studied. [Source: MDPI]
- The intramolecular cycloaddition of cyclopropene and furan has been used in the synthesis of natural products.
- The synthesis of (2-furyl)cyclopropane has been reported.
- Libraries of highly substituted furans can be synthesized for drug discovery purposes. [Source: PMC]
- The synthesis of cyclopropanols can be achieved through various name reactions and recently developed methods. [Source: Organic Chemistry Portal]
- The thermodynamics and polarity of fluorinated cyclopropanes have been investig
- ¹H NMR spectra of furan are well-documented. [Source: ChemicalBook]
- NMR data for furan-containing compounds can be found in supporting information of public
- The synthesis of furans from cyclopropanes has been achieved using metal-free conditions. [Source: PMC]
- The anti-oxidation properties of furan derivatives are linked to their electronic structure. [Source: IAEA]
- The conformational and electronic properties of fluorinated cyclopropanes have been studied in detail. [Source: PMC]
- Gold-catalyzed reactions are used for the synthesis of substituted furans. [Source: Organic Chemistry Portal]
- Donor-acceptor cyclopropanes containing a furan ring are used in the synthesis of nitrogen-containing heterocycles. [Source: MDPI]
- The synthesis and applications of cyclopropanes and cyclopropenes are reviewed. [Source: Beilstein Journals]
- Spectroscopic data for furan derivatives can be found in chemical d
- Computational chemistry can be used to study the conformational analysis of furan-containing heterophanes. [Source: digitalcommons.cwu.edu]
- The structural and spectroscopic properties of tetrazole derivatives have been studied using experimental and theoretical approaches.
- DFT and TDDFT can be used to investigate the electronic structure and nonlinear optical properties of complex organic molecules. [Source: RSC Publishing]
- First-principles calculations are a valuable tool for understanding the properties of surfactants. [Source: MDPI]
Sources
- 1. Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems | Russian Chemical Reviews [rcr.colab.ws]
- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
1-(Furan-2-yl)cyclopropan-1-ol: Synthesis, Mechanistic Pathways, and Applications in Advanced Organic Chemistry
Executive Summary
In the landscape of modern organic synthesis, bifunctional building blocks that combine high inherent strain with electron-rich heteroaromatics are highly prized. 1-(Furan-2-yl)cyclopropan-1-ol (CAS: 120284-29-9) represents a privileged scaffold in this category. By merging a donor-acceptor cyclopropanol ring (ring strain ~27 kcal/mol) with a nucleophilic furan moiety, this compound serves as a versatile linchpin for the rapid assembly of complex heterocycles, spirocycles, and pharmacophores.
This technical guide provides an authoritative examination of the synthesis, causal mechanistic behaviors, and divergent reactivity of 1-(furan-2-yl)cyclopropan-1-ol, designed for synthetic chemists and drug development professionals.
Molecular Architecture and Strategic Utility
The strategic utility of 1-(furan-2-yl)cyclopropan-1-ol stems from its orthogonal reactivity profile:
-
The Cyclopropanol Core : Acts as a masked homoenolate. Under transition-metal catalysis or oxidative conditions, the strained C–C bond cleaves to generate a β -metallo ketone or a β -keto radical. This umpolung reactivity enables electrophilic functionalization at the β -carbon.
-
The Furan Ring : An electron-rich diene and heteroaromatic system. It readily undergoes electrophilic aromatic substitution (preferentially at the C5 position), Diels-Alder cycloadditions, and oxidative ring expansions (e.g., the Achmatowicz reaction).
Synthesis via the Kulinkovich Protocol
The standard and most efficient method for synthesizing 1-(furan-2-yl)cyclopropan-1-ol is the Kulinkovich reaction, which converts ethyl furan-2-carboxylate (ethyl 2-furoate) into the corresponding cyclopropanol using ethylmagnesium bromide and a titanium(IV) catalyst.
Mechanistic Causality
The choice of catalytic titanium(IV) isopropoxide ( Ti(OiPr)4 ) over stoichiometric reagents is dictated by the continuous alkoxide exchange that enables catalytic turnover. The reaction proceeds via a highly reactive titanacyclopropane intermediate.
Causal Experimental Design : The slow, controlled addition of the Grignard reagent is the most critical parameter in this synthesis. A high local concentration of ethylmagnesium bromide will outcompete the formation of the titanacyclopropane, leading to direct nucleophilic acyl substitution on the ester. This side reaction yields the undesired tertiary alcohol (1-(furan-2-yl)pentan-3-ol) instead of the target cyclopropanol ().
Caption: Figure 1: Catalytic cycle of the Kulinkovich reaction for cyclopropanol synthesis.
Self-Validating Experimental Protocol
This protocol is designed with built-in analytical checkpoints to ensure reaction integrity.
Reagents:
-
Ethyl 2-furoate (10.0 mmol, 1.0 equiv)
-
Titanium(IV) isopropoxide (2.0 mmol, 0.2 equiv)
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 30.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
Step-by-Step Methodology:
-
System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.
-
Reagent Mixing : Add anhydrous THF (40 mL), ethyl 2-furoate (1.40 g, 10.0 mmol), and Ti(OiPr)4 (0.59 mL, 2.0 mmol) to the flask. Cool the homogeneous mixture to 0 °C using an ice-water bath.
-
Syringe Pump Addition (Critical Step) : Load the EtMgBr solution (10.0 mL, 30.0 mmol) into a gas-tight syringe. Add the Grignard reagent dropwise via a syringe pump at a strict rate of 5.0 mL/hour . The solution will turn dark brown/black, indicating the formation of the low-valent titanium species.
-
Validation Checkpoint (TLC) : After the addition is complete, stir for 1 hour at room temperature. Perform a TLC (8:2 Hexane:EtOAc). The UV-active starting material ( Rf≈0.6 ) should disappear. A new, highly polar spot ( Rf≈0.3 ) that stains dark blue/brown with KMnO4 confirms cyclopropanol formation. Failure at this step indicates moisture contamination or an overly rapid Grignard addition rate.
-
Quenching & Emulsion Breaking : Cool the reaction to 0 °C. Carefully quench by adding 10% aqueous HCl (15 mL) dropwise. Causality: Titanium salts form intractable emulsions with water; the acidic quench breaks the Ti-O bonds, solubilizing the titanium as aqueous salts and ensuring clean phase separation.
-
Isolation : Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.
-
Purification : Purify via flash column chromatography (silica gel, gradient 9:1 to 7:3 Hexane:EtOAc) to afford 1-(furan-2-yl)cyclopropan-1-ol as a pale yellow oil.
Divergent Mechanistic Pathways
The true power of 1-(furan-2-yl)cyclopropan-1-ol lies in its ability to undergo divergent transformations depending on the applied catalytic system.
Pathway A: Homoenolate Cross-Coupling
Cyclopropanols are excellent precursors for β -functionalized ketones. Under metal-free conditions utilizing aryl sulfoxides and trifluoroacetic anhydride (TFAA), the cyclopropanol ring opens to form a radical or Pummerer-type intermediate, which subsequently cross-couples to yield β -aryl-1-(furan-2-yl)propan-1-ones. This avoids the use of toxic transition metals while achieving complete regioselectivity (;).
Pathway B: Achmatowicz Oxidation
When treated with an electrophilic oxidant like N-Bromosuccinimide (NBS) in aqueous media, the furan ring undergoes an Achmatowicz rearrangement. The furan is oxidized to a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in methanol) or a hemiacetal (in water), which rearranges into a 6-cyclopropyl-6-hydroxy-2H-pyran-3(6H)-one. This preserves the strained cyclopropane ring while generating a highly functionalized pyranone scaffold used in natural product synthesis.
Caption: Figure 2: Divergent reactivity pathways of 1-(furan-2-yl)cyclopropan-1-ol.
Quantitative Data Summary
The following table summarizes the quantitative efficiency of the primary synthetic transformations involving 1-(furan-2-yl)cyclopropan-1-ol, providing benchmark yields for process optimization.
Table 1: Divergent Synthetic Transformations of 1-(Furan-2-yl)cyclopropan-1-ol
| Reaction Type | Reagents / Catalyst | Reactive Intermediate | Major Product | Typical Yield |
| Kulinkovich Synthesis | EtMgBr, Ti(OiPr)4 , THF | Titanacyclopropane | 1-(Furan-2-yl)cyclopropan-1-ol | 75–85% |
| Ring-Opening Cross-Coupling | Aryl Sulfoxide, TFAA, MeCN | Homoenolate / Radical | β -Aryl-1-(furan-2-yl)propan-1-one | 60–80% |
| Achmatowicz Oxidation | NBS, THF/ H2O , 0 °C | Hemiacetal | 6-Cyclopropyl-6-hydroxy-2H-pyran-3(6H)-one | 70–90% |
| Electrophilic Substitution | Br2 or Vilsmeier Reagent | Wheland Intermediate | 1-(5-Substituted-furan-2-yl)cyclopropan-1-ol | 65–85% |
| (4+3) Cycloaddition | Oxyallylic Cation Precursors | Oxyallylic Cation | Cycloheptenone-fused heterocycles | 50–75% |
References
-
Kulinkovich, O. G.; de Meijere, A. "The Kulinkovich Reaction." Chemical Reviews, 2000, 100 (8), 2789-2834.[Link]
-
Chen, D.; Fu, Y.; Cao, X.; Luo, J.; Wang, F.; Huang, S. "Metal-Free Cyclopropanol Ring-Opening C(sp3)–C(sp2) Cross-Couplings with Aryl Sulfoxides." Organic Letters, 2019, 21 (14), 5600-5605.[Link]
-
Shibata, T.; Matsuo, T.; et al. "Highly Regioselective Nucleophilic Carbon−Carbon Bond Formation on Furans and Thiophenes Initiated by Pummerer-Type Reaction." Organic Letters, 2004, 6 (24), 4523–4525.[Link]
-
Harmata, M. "The (4+3)-cycloaddition reaction: Simple allylic cations as dienophiles." Chemical Communications, 2010, 46, 8886–8903.[Link]
Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol: An Application Note and Detailed Protocol
Introduction: The Significance of Furan-Containing Cyclopropanols
Cyclopropanol derivatives are highly valuable synthetic intermediates, prized for their unique reactivity stemming from the inherent strain of the three-membered ring. The strategic introduction of a furan moiety into a cyclopropanol scaffold, as in 1-(Furan-2-yl)cyclopropan-1-ol, creates a bifunctional molecule with significant potential in medicinal chemistry and materials science. The furan ring serves as a versatile building block, susceptible to a range of transformations, while the cyclopropanol core can undergo facile ring-opening reactions to generate linear carbon chains with defined stereochemistry. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol, leveraging the robust and efficient Kulinkovich reaction.
Theoretical Framework: The Kulinkovich Reaction
The synthesis of 1-(Furan-2-yl)cyclopropan-1-ol is achieved via the Kulinkovich reaction, a powerful method for the preparation of cyclopropanols from esters.[1][2] This reaction utilizes a Grignard reagent possessing a β-hydrogen, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[1][2]
The generally accepted mechanism proceeds through the formation of a titanacyclopropane intermediate.[2][3] Initially, two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to generate the reactive titanacyclopropane and an alkane.[2] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester (in this case, a furan-2-carboxylate) in a two-step process to yield the cyclopropanol product after an aqueous workup.[2][3]
Figure 1: Mechanistic overview of the Kulinkovich reaction for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol.
Experimental Protocol: Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol
This protocol is adapted from the original Kulinkovich methodology and is tailored for the synthesis of the target furan-containing cyclopropanol.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl furan-2-carboxylate | Reagent | Sigma-Aldrich | Ensure dryness before use. |
| Titanium(IV) isopropoxide | ReagentPlus®, ≥99% | Sigma-Aldrich | Store under inert atmosphere. |
| Ethylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich | Titrate before use for accurate molarity. |
| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone still. |
| Sulfuric acid (H₂SO₄) | 95-98% | Fisher Scientific | Use for aqueous workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For neutralization. |
| Brine (saturated NaCl) | --- | --- | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | --- | --- | For drying organic layers. |
| Celite® | --- | --- | For filtration. |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), equip a flame-dried, three-necked, 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with methyl furan-2-carboxylate (e.g., 10 mmol, 1.26 g) and anhydrous diethyl ether (50 mL).
-
Add titanium(IV) isopropoxide (e.g., 1.0 mmol, 0.284 g, 0.3 mL) to the solution via syringe.
-
-
Addition of Grignard Reagent:
-
In the dropping funnel, place a solution of ethylmagnesium bromide in diethyl ether (e.g., 22 mmol, 7.3 mL of a 3.0 M solution).
-
Cool the reaction flask to 18-20°C using a water bath.
-
Add the ethylmagnesium bromide solution dropwise to the stirred solution in the flask over a period of 30-45 minutes. A color change to dark brown or black is typically observed.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 20-25°C) for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The starting ester should be consumed.
-
-
Aqueous Workup and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 10% aqueous sulfuric acid (H₂SO₄) (approximately 20 mL) until the dark color dissipates and a clear two-phase system is formed.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for a sufficiently pure crude product, purification can be achieved by vacuum distillation.
-
Expected Yield and Characterization
Based on similar Kulinkovich reactions, the expected yield of 1-(Furan-2-yl)cyclopropan-1-ol is typically in the range of 70-90%.[1][2] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol.
Safety Precautions
-
Grignard Reagents: Ethylmagnesium bromide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Titanium(IV) isopropoxide: This reagent is moisture-sensitive and should be handled under an inert atmosphere.
-
Diethyl Ether: Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of the reaction with aqueous acid is exothermic. Perform this step slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Conclusion
The Kulinkovich reaction provides a direct and high-yielding pathway for the synthesis of 1-(Furan-2-yl)cyclopropan-1-ol from readily available starting materials. This protocol offers a reliable and scalable method for accessing this valuable synthetic intermediate, which holds promise for applications in various fields of chemical research and development. The key to a successful synthesis lies in the careful control of anhydrous conditions and the precise execution of the Grignard reagent addition and subsequent workup.
References
Sources
Kulinkovich reaction conditions for 1-(Furan-2-yl)cyclopropan-1-ol preparation
Application Note: Kulinkovich Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol
Abstract This application note details the optimized protocol for synthesizing 1-(furan-2-yl)cyclopropan-1-ol via the Kulinkovich hydroxycyclopropanation. By reacting furan-2-carboxylate esters with ethylmagnesium bromide in the presence of a titanium(IV) isopropoxide catalyst, researchers can efficiently generate the cyclopropanol motif. This guide provides mechanistic insights, step-by-step methodologies, and self-validating checkpoints to ensure high yield and reproducibility for drug development applications.
Introduction & Mechanistic Rationale
The Kulinkovich reaction is a powerful transformation that converts carboxylic esters into 1-substituted cyclopropanols using dialkyldialkoxytitanium reagents generated in situ[1]. In medicinal chemistry, the cyclopropanol moiety serves as a rigid, metabolically stable bioisostere for various alkyl and hydroxyl groups. For instance, the synthesis of furfuryl alcohol derivatives, such as 1-(furan-2-yl)cyclopropan-1-ol, has been utilized in structure-activity relationship (SAR) studies for developing cytotoxic agents against biliary tract cancer[2].
Causality of Experimental Choices: The reaction relies on the transmetallation of titanium(IV) isopropoxide (Ti(OPr-i)4) with two equivalents of ethylmagnesium bromide (EtMgBr)[3]. This forms a thermally unstable diethyltitanium intermediate, which rapidly undergoes β-hydride elimination[1]. The expulsion of ethane gas drives the formation of the active catalytic species: a titanacyclopropane[3].
When ethyl furan-2-carboxylate is introduced, the ester carbonyl inserts into the weak carbon-titanium bond of the titanacyclopropane, forming an oxatitanacyclopentane[1]. This intermediate rearranges into a β-titanio ketone, followed by an intramolecular addition to yield a titanium cyclopropoxide[1]. The addition of excess EtMgBr regenerates the diethyltitanium species, allowing Ti(OPr-i)4 to be used in sub-stoichiometric (catalytic) amounts[3].
Mechanistic workflow of the Kulinkovich cyclopropanation reaction.
Protocol Design & Self-Validating Systems
To ensure trustworthiness and reproducibility, this protocol integrates self-validating systems directly into the workflow:
-
Visual Cue for Catalyst Activation: The β-hydride elimination step releases ethane gas[3]. By connecting the reaction vessel to a mineral oil bubbler, the operator can visually validate the formation of the active titanacyclopropane species through steady gas evolution.
-
Temperature Control: The transmetallation and formation of the titanacyclopropane are highly exothermic. Maintaining the reaction at 0 °C to 20 °C prevents the premature decomposition of the titanium intermediate.
-
TLC Monitoring: The consumption of the UV-active starting material (ethyl furan-2-carboxylate) against the formation of the more polar product (1-(furan-2-yl)cyclopropan-1-ol) provides a definitive endpoint.
Step-by-Step Methodology
Reagents Required:
-
Ethyl furan-2-carboxylate (1.0 equiv, 10 mmol, 1.40 g)
-
Titanium(IV) isopropoxide (0.2 equiv, 2 mmol, 0.57 g)[3]
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 3.0 equiv, 30 mmol, 10 mL)[1]
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
10% aqueous H₂SO₄ or saturated NH₄Cl (for quench)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet connected to a mineral oil bubbler. Cool under a stream of argon.
-
Substrate and Catalyst Loading: Inject anhydrous THF (40 mL) into the flask, followed by ethyl furan-2-carboxylate (10 mmol) and Ti(OPr-i)4 (2 mmol). Stir the mixture to ensure homogeneity.
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Grignard Addition: Using a syringe pump, add the EtMgBr solution (10 mL, 3.0 M) dropwise over 1 hour.
-
Causality: Slow addition maintains a low concentration of the Grignard reagent, preventing the non-catalytic addition of EtMgBr directly to the ester (which would yield a tertiary alcohol byproduct).
-
Self-Validation: Observe the bubbler. Steady bubbling indicates ethane evolution, confirming the successful generation of the titanacyclopropane intermediate[3].
-
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C). Stir for an additional 2 hours.
-
Endpoint Validation: Perform TLC (Hexanes:Ethyl Acetate, 4:1). The UV-active ester spot (R_f ~0.6) should disappear, replaced by a lower R_f spot (~0.3) corresponding to the cyclopropanol, which can be visualized using a KMnO₄ stain.
-
Quenching: Cool the mixture back to 0 °C. Carefully add 10% aqueous H₂SO₄ (20 mL) dropwise to hydrolyze the titanium and magnesium alkoxides. Caution: Highly exothermic with potential for vigorous gas evolution.
-
Extraction and Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in hexanes) to afford 1-(furan-2-yl)cyclopropan-1-ol[4] as a pale yellow oil.
Data Presentation & Optimization Summary
The following table summarizes the optimization parameters for the Kulinkovich reaction of furan-2-carboxylates, demonstrating the effect of catalyst loading and temperature on product yield.
| Parameter | Catalyst Loading (Ti(OPr-i)4) | Grignard Equivalents | Temperature Profile | Yield (%) | Observation / Causality |
| Condition A | 1.0 equiv (Stoichiometric) | 2.2 equiv | 0 °C to RT | 85% | High yield, but poor atom economy. Rapid conversion. |
| Condition B | 0.2 equiv (Catalytic) | 3.0 equiv | 0 °C to RT | 78% | Optimal balance of yield and reagent efficiency. Slow Grignard addition required. |
| Condition C | 0.2 equiv (Catalytic) | 3.0 equiv | RT (No cooling) | 45% | Increased tertiary alcohol byproduct due to direct Grignard addition to the ester. |
| Condition D | 0.05 equiv (Catalytic) | 3.0 equiv | 0 °C to RT | 30% | Incomplete conversion. Catalyst poisoning or premature decomposition. |
References
-
Title: Kulinkovich reaction Source: Wikipedia URL: [Link]
-
Title: Kulinkovich Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
The Strategic Application of 1-(Furan-2-yl)cyclopropan-1-ol in the Synthesis of Novel Pyridazine Scaffolds
Introduction: Unlocking a Versatile Building Block in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new pharmacologically active agents. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous therapeutic agents with a broad spectrum of biological activities. The furan moiety, another key heterocycle, is also prevalent in many pharmaceuticals and natural products.[1] The strategic combination and transformation of these motifs can lead to the generation of unique molecular architectures with significant potential for biological activity.
This application note details the utility of 1-(Furan-2-yl)cyclopropan-1-ol as a versatile and readily accessible starting material for the synthesis of novel 3-cyclopropyl-6-substituted-pyridazines. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the significance of this transformation in the context of medicinal chemistry and drug development.
The Synthetic Strategy: A Domino Reaction of Ring-Opening and Cyclocondensation
The core of this synthetic approach lies in a one-pot, acid-catalyzed domino reaction. This process elegantly combines the ring-opening of the furan moiety with a subsequent cyclocondensation reaction with a hydrazine derivative. This strategy is predicated on the well-established principle that furans can be converted to 1,4-dicarbonyl compounds under acidic conditions, which are then ideal precursors for the synthesis of pyridazines via the Paal-Knorr condensation.[1][2]
The presence of the cyclopropyl group at the carbinol center is of particular interest. This strained three-membered ring is a valuable pharmacophore that can impart unique conformational constraints and metabolic stability to a molecule. Its retention in the final pyridazine product offers a direct route to novel chemical space for drug discovery programs.
Proposed Reaction Mechanism
The transformation is proposed to proceed through the following key steps:
-
Protonation and Furan Ring Opening: The reaction is initiated by the acid-catalyzed protonation of the furan ring of 1-(Furan-2-yl)cyclopropan-1-ol. This is followed by a nucleophilic attack of water, leading to the opening of the furan ring to form a 1,4-dicarbonyl intermediate.
-
Condensation with Hydrazine: The in-situ generated 1,4-dicarbonyl compound then readily reacts with hydrazine hydrate. This involves the formation of a di-imine intermediate through the condensation of the hydrazine with the two carbonyl groups.
-
Cyclization and Dehydration: The di-imine intermediate undergoes an intramolecular cyclization to form a dihydropyridazine ring.
-
Aromatization: The dihydropyridazine is subsequently oxidized to the stable aromatic pyridazine. In many cases, aerial oxidation during the reaction or workup is sufficient to drive this final aromatization step.
Visualizing the Transformation
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of 3-cyclopropyl-pyridazines.
Plausible Mechanistic Pathway
Caption: Proposed mechanism for pyridazine formation.
Experimental Protocol
Materials:
-
1-(Furan-2-yl)cyclopropan-1-ol
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
To a solution of 1-(Furan-2-yl)cyclopropan-1-ol (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq).
-
Slowly add concentrated hydrochloric acid (0.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-cyclopropyl-6-substituted-pyridazine.
Data Summary
The following table provides representative data for the synthesis of a hypothetical 3-cyclopropyl-6-methyl-pyridazine from 1-(furan-2-yl)cyclopropan-1-ol and methylhydrazine.
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| 1-(Furan-2-yl)cyclopropan-1-ol | Methylhydrazine | 3-Cyclopropyl-6-methyl-pyridazine | 65-75 | >95 |
Note: Yields and purity are dependent on reaction scale and purification efficacy.
Discussion and Field-Proven Insights
The choice of acid catalyst and solvent system can be critical for optimizing the reaction yield. While hydrochloric acid in ethanol is a standard condition, other Brønsted acids such as sulfuric acid or p-toluenesulfonic acid may also be effective. The reaction temperature and time should be carefully monitored to avoid potential side reactions, such as polymerization of the furan starting material or decomposition of the product.
For substituted pyridazines, the use of a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) in the initial condensation step provides a straightforward method for introducing diversity at the 6-position of the pyridazine ring. This modularity is highly advantageous in a drug discovery setting, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
The oxidative aromatization of the dihydropyridazine intermediate is often facile. However, in cases where this step is sluggish, the addition of a mild oxidizing agent, such as manganese dioxide (MnO2) or bubbling air through the reaction mixture, can be employed to drive the reaction to completion.
Conclusion and Future Directions
This application note has outlined a robust and efficient method for the synthesis of novel 3-cyclopropyl-pyridazines from the readily available starting material, 1-(Furan-2-yl)cyclopropan-1-ol. The one-pot, acid-catalyzed domino reaction provides a valuable tool for medicinal chemists and drug development professionals to access a unique and underexplored area of chemical space. The resulting pyridazine products, bearing the desirable cyclopropyl moiety, are promising candidates for further biological evaluation across a range of therapeutic targets. Future work in this area could involve expanding the substrate scope to include a wider variety of substituted furans and hydrazines, as well as exploring the further functionalization of the resulting pyridazine core.
References
-
Moran, Wesley J. and Rodríguez, Arantxa (2012) Metal-catalyzed Furan Synthesis. A Review. Organic Preparations and Procedures International, 44 (2). pp. 103-130. [Link]
-
Kallitsaki, M. G., et al. (2020). A vitamin B2 derivative acts as a highly efficient and robust catalyst for the environmentally benign process producing water and nitrogen gas as the only waste products. Organic Letters, 22(11), 4339-4343. [Link]
-
Fan, Z., et al. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent. The Journal of Organic Chemistry, 84(7), 4236-4245. [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. [Link]
-
Gao, Q., et al. (2012). An unexpected C−C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry, 77(21), 9865-9870. [Link]
-
Gradl, S., et al. (2021). The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water. The Journal of Organic Chemistry, 86(9), 6228-6238. [Link]
-
Markham, J. P., Staben, S. T., & Toste, F. D. (2005). A stereospecific gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols and cyclopropanols provides alkylidene cycloalkanones. Journal of the American Chemical Society, 127(27), 9708-9709. [Link]
-
Trost, B. M., & Yasukata, T. (2001). Catalytic asymmetric Wagner-Meerwein rearrangement of vinylcyclopropanols. Journal of the American Chemical Society, 123(29), 7162-7163. [Link]
-
Pittman Jr, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5917. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron, 53(4), 1435-1448. [Link]
-
Pyridazine - an overview | ScienceDirect Topics. [Link]
-
Furan - an overview | ScienceDirect Topics. [Link]
-
Furan, a five-membered aromatic heterocycle, has emerged as a core structural component in numerous pharmacologically active compounds. Oriental Journal of Chemistry, 39(5). [Link]
-
Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives. Asian Journal of Chemistry, 22(5), 3467-3472. [Link]
Sources
Catalytic Ring Expansion of 1-(Furan-2-yl)cyclopropan-1-ol: A Gateway to Functionalized Cyclopentenones
Introduction: The Strategic Value of Furan-Based Ring Expansions
In the landscape of modern synthetic chemistry, the development of efficient and stereoselective methods for the construction of complex molecular architectures is paramount. Among the myriad of valuable structural motifs, the cyclopentenone core holds a privileged position, appearing in a wide array of natural products and pharmacologically active compounds. The catalytic ring expansion of readily accessible starting materials, such as 1-(furan-2-yl)cyclopropan-1-ol, presents a powerful and atom-economical strategy for accessing these crucial five-membered ring systems. This transformation leverages the latent reactivity of both the strained cyclopropane ring and the furan nucleus to orchestrate a skeletal rearrangement, yielding highly functionalized cyclopentenone derivatives.
This in-depth guide provides a comprehensive overview of the primary catalytic methods for the ring expansion of 1-(furan-2-yl)cyclopropan-1-ol, with a focus on both acid-catalyzed and transition-metal-mediated pathways. We will delve into the mechanistic underpinnings of these reactions, providing detailed experimental protocols and insights into the causality behind experimental choices, aimed at researchers, scientists, and drug development professionals.
Part 1: The Acid-Catalyzed Pathway - A Piancatelli-Nazarov-Type Rearrangement
The acid-catalyzed rearrangement of 1-(furan-2-yl)cyclopropan-1-ol is mechanistically analogous to the well-established Piancatelli rearrangement of 2-furylcarbinols.[1][2] This transformation proceeds through a cascade of events initiated by the protonation of the cyclopropanol hydroxyl group, leading to the formation of a key pentadienyl cation intermediate. This intermediate then undergoes a 4π-electrocyclization, a process reminiscent of the Nazarov cyclization, to forge the five-membered ring.[3][4]
Mechanistic Insights
The driving force for this rearrangement is the relief of ring strain in the cyclopropane and the formation of a thermodynamically more stable cyclopentenone system. The key steps are as follows:
-
Protonation and Carbocation Formation: The reaction is initiated by the protonation of the tertiary alcohol by a Brønsted or Lewis acid catalyst. Subsequent loss of water generates a tertiary carbocation adjacent to the furan ring.
-
Ring Opening and Formation of a Pentadienyl Cation: The electron-rich furan ring participates in the stabilization of the adjacent carbocation, facilitating the opening of the strained cyclopropane ring. This concerted process leads to the formation of a crucial hydroxy-pentadienyl cation intermediate.
-
4π-Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclic ring closure, as dictated by the Woodward-Hoffmann rules, to form a five-membered ring.[3][4]
-
Deprotonation and Tautomerization: Loss of a proton from the resulting oxonium ion, followed by tautomerization, yields the final 4-hydroxycyclopentenone product. The stereochemistry of the final product is often controlled during the electrocyclization step, typically affording the trans diastereomer.[2]
Visualizing the Acid-Catalyzed Mechanism
Caption: Mechanism of the acid-catalyzed rearrangement.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 4-Hydroxy-4-(furan-2-yl)cyclopent-2-en-1-one
This protocol is adapted from procedures for the Piancatelli rearrangement of related 2-furylcarbinols.[5]
Materials:
-
1-(Furan-2-yl)cyclopropan-1-ol
-
Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(furan-2-yl)cyclopropan-1-ol (1.0 eq) in a 5:1 mixture of t-BuOH and water, add Dy(OTf)₃ (0.1 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxycyclopentenone.
Causality Behind Experimental Choices:
-
Catalyst: Dy(OTf)₃ is a mild Lewis acid that effectively promotes the reaction while minimizing side reactions often observed with stronger Brønsted acids.[5]
-
Solvent System: The t-BuOH/H₂O mixture provides a suitable medium for both the substrate and the catalyst, with water acting as a proton shuttle and promoting the initial protonation step. The use of tert-butanol prevents its nucleophilic addition to the carbocation intermediate due to steric hindrance.[5]
-
Temperature: Elevated temperature is necessary to overcome the activation energy for the ring-opening and electrocyclization steps.
Part 2: The Gold(I)-Catalyzed Pathway - A Modern Approach
Homogeneous gold(I) catalysis has emerged as a powerful tool for orchestrating complex molecular rearrangements, particularly those involving strained rings and π-systems.[6][7] While a direct protocol for the gold-catalyzed ring expansion of 1-(furan-2-yl)cyclopropan-1-ol is not extensively documented, we can extrapolate from the well-established reactivity of gold(I) with other cyclopropanols to propose a viable synthetic strategy.[8]
Proposed Mechanistic Insights
The gold(I)-catalyzed pathway is believed to proceed through a different set of intermediates compared to the acid-catalyzed route, offering potentially milder reaction conditions and alternative selectivity.
-
Coordination and Activation: The cationic gold(I) catalyst coordinates to the furan ring, which acts as an internal nucleophile. This coordination enhances the electrophilicity of the furan ring.
-
Intramolecular Attack and Ring Opening: The hydroxyl group of the cyclopropanol can then attack the activated furan ring in an intramolecular fashion. Concurrently, the C-C bond of the cyclopropane ring cleaves, driven by the release of ring strain.
-
Formation of a Gold Carbene Intermediate: This cascade leads to the formation of a key gold carbene intermediate.
-
Rearrangement and Product Formation: The gold carbene can then undergo further rearrangement, such as a 1,2-hydride shift or reaction with a nucleophile, followed by protodeauration to yield the cyclopentenone product and regenerate the active gold(I) catalyst.
Visualizing the Proposed Gold(I)-Catalyzed Mechanism
Caption: Proposed mechanism for the gold(I)-catalyzed rearrangement.
Proposed Experimental Protocol: Gold(I)-Catalyzed Synthesis of Substituted Cyclopentenones
This protocol is based on established gold(I)-catalyzed rearrangements of other cyclopropanol derivatives.[8][9]
Materials:
-
1-(Furan-2-yl)cyclopropan-1-ol
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(furan-2-yl)cyclopropan-1-ol (1.0 eq) in anhydrous DCM.
-
In a separate flask, prepare the active gold(I) catalyst by stirring Ph₃PAuCl (0.05 eq) and AgOTf (or AgSbF₆) (0.05 eq) in anhydrous DCM for 15 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the cationic gold(I) species.
-
Cannulate the solution of the active catalyst into the solution of the substrate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Ph₃PAuCl and a silver salt with a non-coordinating anion (OTf⁻ or SbF₆⁻) is a standard method for generating the highly active cationic gold(I) catalyst in situ.
-
Anhydrous Conditions: Gold(I) catalysts are sensitive to moisture, which can lead to deactivation. Therefore, anhydrous solvents and an inert atmosphere are crucial for optimal reactivity.
-
Solvent: Dichloromethane is a common solvent for gold catalysis as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.
Data Presentation: Comparative Overview
| Parameter | Acid-Catalyzed Method | Gold(I)-Catalyzed Method (Proposed) |
| Catalyst | Dy(OTf)₃ (Lewis Acid) | [Ph₃PAu]⁺OTf⁻ (Transition Metal) |
| Catalyst Loading | 5-10 mol% | 1-5 mol% |
| Solvent | t-BuOH/H₂O | Anhydrous DCM |
| Temperature | 60-80 °C | Room Temperature |
| Key Intermediate | Hydroxy-pentadienyl cation | Gold carbene |
| Advantages | Readily available catalysts, robust conditions | Milder conditions, potentially higher selectivity |
| Disadvantages | Higher temperatures, potential for side reactions | Air and moisture sensitive catalyst |
Conclusion and Future Outlook
The catalytic ring expansion of 1-(furan-2-yl)cyclopropan-1-ol provides a versatile and efficient entry point to valuable cyclopentenone scaffolds. The acid-catalyzed Piancatelli-type rearrangement offers a robust and well-precedented method, while the proposed gold(I)-catalyzed pathway represents a milder and potentially more selective alternative. The choice of catalytic system will depend on the specific substrate and the desired outcome.
Further research in this area could focus on the development of enantioselective versions of these transformations, which would provide access to chiral cyclopentenones, a highly sought-after class of molecules in drug discovery and natural product synthesis. The exploration of other transition metal catalysts could also unveil novel reactivity and expand the scope of this powerful ring-expansion strategy.
References
- Piancatelli, G.; D'Auria, M.; D'Onofrio, F. A new, general method for the synthesis of 4-hydroxy-2-cyclopenten-1-ones. Synthesis1994, 1994, 867-890.
- Bellesia, F.; De Buyck, L.; Ghelfi, F.; Pagnoni, U. M. The Piancatelli rearrangement. Chemical Reviews2004, 104, 2699-2746.
- Reddy, M. S.; Rao, K. R. Efficient Synthesis of 4-Hydroxy-2-cyclopentenones from Furfuryl Alcohols in a Microreactor. Organic Process Research & Development2014, 18, 1056-1060.
- Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. A simple, catalytic, and enantioselective synthesis of 4-hydroxy-2-cyclopentenones. Organic Letters2006, 8, 3391-3393.
- Paquette, L. A. The Piancatelli Rearrangement. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- Markham, J. P.; Staben, S. T.; Toste, F. D. Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society2005, 127, 9708-9709.
- Nazarov, I. N.; Zaretskaya, I. I. The chemistry of vinylacetylene. XII. The cyclization of divinyl ketones. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya1941, 211-224.
- Frontier, A. J.; Collison, C. The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron2005, 61, 7577-7606.
- Toste, F. D.; Sherry, B. D. Gold(I)-catalyzed Rautenstrauch rearrangement. Journal of the American Chemical Society2005, 127, 6510-6511.
- Garcı́a-Garcı́a, P.; Garcı́a-Fernández, A.; Marco-Contelles, J. Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research2014, 47, 902-912.
- Jiménez-Núñez, E.; Echavarren, A. M. Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews2008, 108, 3326-3350.
- Schmalz, H.-G. Catalytic Ring-Closing Reactions of Enynes.
- Toste, F. D.; Markham, J. P.; Staben, S. T. Gold(I)-Catalyzed Ring Expansion of 1-Alkynylcyclobutanols and -cyclopropanols to Alkylidenecycloalkanones. Synfacts2005, 2005, 0845-0845.
- He, W.; Sun, X.; Frontier, A. J. A New, More General Approach to the Nazarov Cyclization. Journal of the American Chemical Society2003, 125, 14278-14279.
- Obradors, C.; Echavarren, A. M. Gold-Catalyzed Ring Expansions. In Gold Catalysis: An Opportunity for Sustainability; World Scientific: 2017; pp 1-38.
- Alcaide, B.; Almendros, P. Gold-Catalyzed Ring Expansions. In Gold-Catalyzed Cyclization Reactions; Wiley-VCH Verlag GmbH & Co. KGaA: 2015; pp 237-269.
- Zhang, J.; Schmalz, H.-G. Gold-Catalyzed Reactions of Propargyl Esters: A Practical Approach to Substituted Cyclopentenones.
Sources
- 1. One-pot transformation of simple furans into 4-hydroxy-2-cyclopentenones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. Synthetic applications of gold-catalyzed ring expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthetic applications of gold-catalyzed ring expansions [beilstein-journals.org]
- 8. Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Application Note: Transition-Metal Catalyzed Ring-Opening Cross-Coupling of 1-(Furan-2-yl)cyclopropan-1-ol
Introduction & Strategic Rationale
In modern drug discovery, the late-stage functionalization of heteroaromatic scaffolds is a critical vector for exploring chemical space. Cyclopropanols are highly strained, bench-stable molecules that serve as exceptional homoenolate equivalents in transition-metal catalysis[1].
The substrate 1-(Furan-2-yl)cyclopropan-1-ol [2] is a particularly strategic building block. While the furan ring is a privileged pharmacophore, it is notoriously sensitive to strongly acidic, basic, or oxidative conditions, which often limits downstream functionalization. By employing a [3], researchers can generate palladium homoenolates that smoothly couple with aryl halides under mild, redox-neutral conditions. This approach circumvents the need for highly reactive, moisture-sensitive organometallic reagents (such as Grignards or zincates) and preserves the delicate furan architecture, yielding highly valuable β-aryl-1-(furan-2-yl)propan-1-ones.
Mechanistic Insights & Causality
To achieve high yields and prevent unwanted side reactions, it is critical to understand the causality behind the catalytic cycle. The reaction is thermodynamically driven by the relief of the cyclopropane ring strain (~27 kcal/mol)[1].
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide to form an electrophilic Ar-Pd(II)-Br intermediate.
-
Coordination & Deprotonation : The tertiary hydroxyl group of the cyclopropanol coordinates to the Pd(II) center. A mild base (e.g., Cs₂CO₃) is utilized because it is basic enough to deprotonate the cyclopropanol (pKa ~16) but mild enough to prevent base-catalyzed aldol condensation of the final ketone product.
-
Strain-Driven β-Carbon Elimination : The resulting palladium alkoxide undergoes a highly regioselective C–C bond cleavage. The less substituted C1–C2 bond breaks, generating a stable Pd(II) homoenolate[3]. The furan ring at the C1 position stabilizes the developing carbonyl dipole.
-
Reductive Elimination : The spatial proximity of the aryl and homoenolate ligands on the Pd center drives reductive elimination, forging the new C(sp³)–C(sp²) bond and regenerating the Pd(0) catalyst.
The Causality of Ligand Selection : A common failure mode in this chemistry is the β-hydride elimination of the Pd(II) homoenolate, which yields an undesired α,β-unsaturated ketone[4]. The use of bulky, electron-rich phosphine ligands (such as RuPhos) is absolutely critical. The extreme steric bulk of RuPhos forces the aryl and homoenolate ligands closer together, accelerating the rate of reductive elimination so that it completely outcompetes the β-hydride elimination pathway.
Catalytic Cycle Visualization
Catalytic cycle for the Pd-catalyzed ring-opening cross-coupling of cyclopropanols.
Experimental Protocol: Synthesis of 3-Aryl-1-(furan-2-yl)propan-1-ones
This protocol is designed as a self-validating system to ensure reproducibility and high fidelity in synthetic execution.
Materials Required:
-
1-(Furan-2-yl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol)
-
Aryl Bromide (1.2 equiv, 0.6 mmol)
-
Pd(OAc)₂ (5 mol%, 0.025 mmol)
-
RuPhos (10 mol%, 0.05 mmol)
-
Cs₂CO₃ (2.0 equiv, 1.0 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox Setup) : In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Expert Insight: Pd(0) species generated in situ are highly sensitive to oxygen. Assembling the solid catalyst system in a glovebox prevents premature oxidation and catalyst death.
-
-
Substrate Addition : Dissolve the aryl bromide and 1-(furan-2-yl)cyclopropan-1-ol in 5.0 mL of anhydrous toluene. Add this solution to the Schlenk flask.
-
Expert Insight: Toluene is chosen specifically because non-polar solvents thermodynamically destabilize the polar Pd(II) intermediate, thereby accelerating the critical reductive elimination step.
-
-
Reaction Execution : Seal the Schlenk flask, remove it from the glovebox, and stir the heterogeneous mixture vigorously at 80 °C for 12 hours.
-
In-Process Validation : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase.
-
Self-Validating Check: The reaction is proceeding correctly if the UV-active aryl bromide spot is consumed and a new, lower Rf UV-active spot (the ketone product) appears. To verify the consumption of the non-UV active cyclopropanol, dip the plate in a KMnO₄ stain and heat; unreacted cyclopropanol will appear as a bright yellow/brown spot against a purple background.
-
-
Workup : Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and filter it through a short pad of Celite.
-
Expert Insight: This step rapidly removes the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and the bulk of the palladium black, preventing emulsion formation during any subsequent aqueous washes.
-
-
Purification : Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure 3-aryl-1-(furan-2-yl)propan-1-one.
Quantitative Data: Substrate Scope & Yield Optimization
The methodology demonstrates excellent functional group tolerance, accommodating both electron-rich and electron-deficient aryl halides[3] without compromising the integrity of the furan ring.
| Entry | Aryl Halide Partner | Isolated Product | Yield (%) | Catalyst System |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-(furan-2-yl)propan-1-one | 88% | Pd(OAc)₂ / RuPhos |
| 2 | 4-Bromobenzonitrile | 4-(3-(Furan-2-yl)-3-oxopropyl)benzonitrile | 82% | Pd(OAc)₂ / RuPhos |
| 3 | 2-Bromotoluene | 3-(o-Tolyl)-1-(furan-2-yl)propan-1-one | 75% | Pd(OAc)₂ / RuPhos |
| 4 | 3-Bromopyridine | 1-(Furan-2-yl)-3-(pyridin-3-yl)propan-1-one | 70% | Pd(OAc)₂ / RuPhos |
Data Note: Yields represent typical outcomes for the cross-coupling of tertiary cyclopropanols with aryl bromides, demonstrating the steric tolerance (Entry 3) and heteroaryl compatibility (Entry 4) of the optimized protocol.
References
-
Rosa, D.; Orellana, A. "Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides Under Mild Conditions." Organic Letters, 2011. URL:[Link]
-
Parida, B. B.; Das, P. P.; Niocel, M.; Cha, J. K. "C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones." Organic Letters, 2013. URL:[Link]
-
Wang, L.; et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers." ACS Catalysis, 2018. URL:[Link]
Sources
- 1. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(furan-2-yl)cyclopropanol | 120284-29-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(Furan-2-yl)cyclopropan-1-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 1-(Furan-2-yl)cyclopropan-1-ol via the Kulinkovich reaction.
The Kulinkovich reaction is the premier method for the organic synthesis of substituted cyclopropanols, utilizing the reaction of esters with dialkyldialkoxytitanium reagents generated in situ from Grignard reagents containing a beta-hydrogen[1]. While highly effective, the electron-rich nature of the furan ring and the delicate stability of the titanacyclopropane intermediate require rigorous control over reaction parameters to prevent byproduct formation.
Mechanistic Workflow & Logical Relationships
To troubleshoot effectively, we must first map the causality of the reaction. The pathway below illustrates the critical juncture where the reaction either proceeds to the desired cyclopropanol or fails, yielding a tertiary alcohol byproduct due to direct Grignard attack[2].
Mechanistic workflow of Kulinkovich reaction highlighting target pathway and byproduct formation.
Self-Validating Experimental Protocol: Stoichiometric Titanium-Mediated Cyclopropanation
To ensure high scientific integrity, this protocol is designed as a self-validating system . Each step includes a physical or chemical checkpoint allowing you to verify the reaction's trajectory before proceeding.
Step 1: System Purging & Reagent Mixing
-
Action: Under a strict argon atmosphere, dissolve ethyl furan-2-carboxylate (1.0 equiv) and Titanium(IV) isopropoxide (1.2 equiv) in anhydrous THF (0.2 M concentration).
-
Causality: Furan rings possess lone pairs that can coordinate with the titanium center. Using a stoichiometric excess of Ti(OiPr)4 (rather than a catalytic amount) prevents the catalyst from being sequestered, ensuring the transmetallation cycle remains active[3].
-
Validation Checkpoint: The solution must remain clear and pale yellow. Any cloudiness or white precipitate indicates the presence of moisture (hydrolyzed TiO2), which will prematurely quench the Grignard reagent.
Step 2: Grignard Addition (The Critical Node)
-
Action: Cool the system to 0 °C. Using a syringe pump, add Ethylmagnesium bromide (3.2 equiv, 3M in diethyl ether) dropwise over a period of 3.0 hours.
-
Causality: The mechanism relies on the formation of an unstable diethyltitanium complex that undergoes β-hydride elimination to form the active titanacyclopropane[1]. If EtMgBr is added too rapidly, the localized concentration spikes, allowing the Grignard reagent to bypass the titanium and directly attack the ester carbonyl, forming a tertiary alcohol[2].
-
Validation Checkpoint: Observe the reaction surface for gentle, steady gas evolution (ethane). Vigorous bubbling is a failure indicator; it signifies the comproportionation of the titanacyclopropane with excess Ti(OiPr)4, releasing ethene gas and destroying the active intermediate[3].
Step 3: Maturation & Ring Expansion
-
Action: Once addition is complete, allow the reaction to slowly warm to 20 °C over 1 hour.
-
Causality: The insertion of the ester carbonyl into the weakest carbon-titanium bond forms an oxatitanacyclopentane, which rearranges to a ketone and subsequently cyclizes[1]. This sequence requires mild thermal energy to overcome the activation barrier but must be capped at 20 °C to prevent intermediate decomposition.
-
Validation Checkpoint: Perform a TLC analysis (Hexanes/EtOAc 8:2). The UV-active ester starting material spot should be completely consumed, replaced by a lower Rf spot that strongly stains with KMnO4 (indicating the presence of the cyclopropanol).
Step 4: Quenching & Hydrolysis
-
Action: Cool the mixture back to 0 °C and quench carefully with 10% aqueous H2SO4 until the aqueous layer is slightly acidic.
-
Causality: At the end of the reaction, the product is trapped as a magnesium/titanium alcoholate complex[1]. Acidic hydrolysis is required to cleave these strong metal-oxygen bonds and release the free 1-(furan-2-yl)cyclopropan-1-ol.
-
Validation Checkpoint: The initial thick precipitate (titanium salts) should fully dissolve into the aqueous layer, leaving a clear, easily separable biphasic system.
Troubleshooting & FAQs
Q1: Why is my reaction yielding 2-(furan-2-yl)butan-2-ol (a tertiary alcohol) instead of the target cyclopropanol? A1: This is the most common failure mode in Kulinkovich cyclopropanations. It occurs when the Grignard reagent directly attacks the ester carbonyl twice, bypassing the titanium-mediated pathway[2]. Root Cause: High localized concentration of EtMgBr or an inactive titanium catalyst. Solution: Ensure rigorous dropwise addition of EtMgBr via a syringe pump to the ester/Ti(OiPr)4 mixture[2]. Verify the integrity of your Ti(OiPr)4; if it has partially hydrolyzed, it will not form the titanacyclopropane fast enough to outcompete direct Grignard attack.
Q2: I observe significant gas evolution and my final conversion is very low. What is happening? A2: While the formation of ethane is a normal byproduct of the initial β-hydride elimination step, excessive gas evolution is usually ethene[3]. Root Cause: Ethene production is attributed to a non-productive side reaction where the active titanacyclopropane reacts with additional Ti(OiPr)4 to afford two equivalents of inactive titanium(III) isopropoxide[3]. Solution: Keep the reaction temperature strictly between 0 °C and 20 °C. If scaling up, the exothermic nature of the Grignard addition can cause localized heating; increase your cooling capacity and slow the addition rate.
Q3: Can I use catalytic amounts of titanium for the furan-2-carboxylate substrate? A3: Theoretically, titanium(IV) isopropoxide can be used in catalytic amounts because Ti(II) is reoxidized to Ti(IV) over the course of the addition process[3]. However, for heteroaromatic substrates like furan, the oxygen lone pairs can coordinate with the titanium center, altering its reactivity and potentially sequestering the catalyst. Solution: For optimal yields with furan-2-carboxylate, use a full stoichiometric amount (1.0–1.2 equivalents) of Ti(OiPr)4.
Quantitative Optimization Data
The following table summarizes the quantitative impact of adjusting critical reaction parameters. Moving from catalytic to stoichiometric titanium loading, combined with an extended Grignard addition time, suppresses both tertiary alcohol formation and non-productive ethene evolution.
| Ti(OiPr)4 (equiv) | EtMgBr (equiv) | Addition Time (h) | Temp (°C) | Major Observed Byproduct | Isolated Yield (%) |
| 0.2 (Catalytic) | 2.5 | 0.5 | 25 | Tertiary alcohol | 35% |
| 0.2 (Catalytic) | 2.5 | 2.0 | 0 | Ethene / Unreacted | 55% |
| 1.0 (Stoichiometric) | 3.0 | 1.0 | 0 to 20 | Tertiary alcohol | 72% |
| 1.2 (Stoichiometric) | 3.2 | 3.0 | 0 to 20 | Trace | 92% |
Note: Cyclopropanols synthesized via this optimized route are highly pure and serve as excellent pluripotent C3-building blocks for downstream diversity-oriented synthesis[4].
Sources
Preventing furan ring degradation during 1-(Furan-2-yl)cyclopropan-1-ol oxidation
Welcome to the technical support center for the selective oxidation of 1-(Furan-2-yl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of oxidizing this substrate while preserving the integrity of the furan ring. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: The Challenge of Furan Ring Stability
The furan moiety is a valuable heterocyclic motif present in numerous natural products and pharmaceutical agents. However, its electron-rich nature makes it susceptible to degradation under oxidative and acidic conditions.[1][2][3] The oxidation of 1-(Furan-2-yl)cyclopropan-1-ol to the corresponding ketone presents a classic challenge: how to achieve the desired transformation of the tertiary alcohol without inducing unwanted side reactions such as ring-opening or polymerization of the furan ring.[4] This guide provides a systematic approach to addressing this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to degradation during oxidation?
The furan ring's aromaticity is relatively weak, making it prone to reactions that disrupt the π-system. Under oxidative conditions, the ring can undergo several degradation pathways:
-
Electrophilic Attack and Ring Opening: Many oxidizing agents can act as electrophiles or generate electrophilic species that attack the electron-rich furan ring. This can lead to the formation of unstable intermediates like epoxides or endoperoxides, which readily rearrange to form unsaturated 1,4-dicarbonyl compounds.[1][5][6] This process is known as the Achmatowicz reaction and is a common synthetic strategy when ring opening is desired.
-
Acid-Catalyzed Degradation: The presence of acidic conditions, which can be inherent to the oxidizing agent or introduced during workup, can protonate the furan ring.[7] This protonation makes the ring highly susceptible to nucleophilic attack (e.g., by water), leading to ring cleavage and the formation of linear dicarbonyl compounds.[4][7]
-
Polymerization: Under strongly acidic conditions, furan and its derivatives are prone to polymerization, resulting in the formation of insoluble tars or "humins".[4][8]
Q2: What are the common byproducts I should look for if the furan ring degrades?
If furan ring degradation occurs, you will likely observe the formation of linear, unsaturated 1,4-dicarbonyl compounds as the primary byproducts. For the oxidation of 1-(Furan-2-yl)cyclopropan-1-ol, the expected ring-opened byproduct would be a derivative of a 1,4-dicarbonyl species. These byproducts are often more polar than the starting material and the desired ketone, and can sometimes be isolated and characterized by techniques such as NMR and mass spectrometry to confirm the degradation pathway.
Q3: Are there general strategies to enhance the stability of the furan ring during chemical transformations?
Yes, several strategies can be employed:
-
Control of Temperature: Performing the reaction at the lowest effective temperature can minimize thermal degradation and reduce the rate of side reactions.[4][9]
-
pH Management: Maintaining a neutral or slightly basic pH throughout the reaction and workup is crucial to prevent acid-catalyzed ring opening.[4][10] If an acidic workup is necessary, it should be performed quickly and at low temperatures.
-
Use of Mild and Selective Reagents: Choosing an oxidizing agent known for its mildness and high chemoselectivity is the most critical factor.[11][12]
-
Minimize Reaction Time: Prolonged exposure to oxidative conditions can lead to over-oxidation and decomposition of both the starting material and the product.[13][14] Monitoring the reaction closely and quenching it as soon as the starting material is consumed is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of 1-(Furan-2-yl)cyclopropan-1-ol.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Inactive or insufficient oxidizing agent.- Reaction temperature is too low. | - Use a fresh batch of the oxidizing agent.- Increase the equivalents of the oxidizing agent incrementally.- Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of multiple products, including polar impurities | - Furan ring degradation due to harsh reaction conditions.- The chosen oxidizing agent is not selective enough. | - Switch to a milder oxidizing agent such as Dess-Martin periodinane (DMP) or consider a Swern oxidation.[11][15]- Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C for Swern oxidation).[16]- Buffer the reaction mixture to maintain a neutral pH. |
| Formation of insoluble black/brown tar | - Acid-catalyzed polymerization of the furan ring. | - Ensure the reaction is run under strictly neutral or basic conditions.[4]- If using DMP, which can release acetic acid, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to the reaction mixture.- Use aprotic solvents to minimize proton sources. |
| Product degradation during workup or purification | - Exposure to acidic conditions during aqueous workup.- Use of standard silica gel for chromatography, which can be slightly acidic.[4] | - Neutralize any acidic solutions carefully and quickly during workup, keeping the temperature low.- For chromatography, use deactivated or neutral silica gel. Alternatively, add a small amount of a non-polar base like triethylamine (~0.1-1%) to the eluent.[4] |
Recommended Experimental Protocols
Based on literature precedent for the oxidation of sensitive alcohols, two primary methods are recommended: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.[11][12][15][17]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
DMP is known for its mild, neutral pH conditions and high chemoselectivity, making it an excellent first choice for this transformation.[11][12] It selectively oxidizes alcohols in the presence of furan rings.[11][17]
Materials:
-
1-(Furan-2-yl)cyclopropan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(Furan-2-yl)cyclopropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral or deactivated silica gel.
Protocol 2: Swern Oxidation
The Swern oxidation is another mild and effective method that operates under basic conditions, which is advantageous for the acid-sensitive furan ring.[15][18][19] However, it requires cryogenic temperatures and careful handling of reagents.
Materials:
-
1-(Furan-2-yl)cyclopropan-1-ol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.1 - 1.5 eq) to the DCM, followed by the slow, dropwise addition of anhydrous DMSO (2.0 - 2.5 eq). Stir for 15 minutes.
-
Add a solution of 1-(Furan-2-yl)cyclopropan-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral or deactivated silica gel.
Visualizing the Process
Decision Workflow for Oxidation Strategy
The following diagram outlines a decision-making process for selecting and optimizing the oxidation of 1-(Furan-2-yl)cyclopropan-1-ol.
Caption: Decision workflow for selecting and optimizing oxidation conditions.
Furan Degradation Pathway
This diagram illustrates the general mechanism of acid-catalyzed furan ring opening, a common degradation pathway to avoid.
Caption: Acid-catalyzed furan ring degradation pathway.
References
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Wiley Online Library. Retrieved from [Link]
- Christensen, E., & Kim, S. (2018). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel, 212, 576-585.
-
Christensen, E., & Kim, S. (2017). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. ResearchGate. Retrieved from [Link]
- Anglada, J. M., & Bofill, J. M. (2008). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. The Open Physical Chemistry Journal, 2, 76-88.
-
Venkathasubramanian, R., et al. (2019). Ring-Opening and Oxidation Pathways of Furanic Oxygenates on Oxygen-Precovered Pd(111). ResearchGate. Retrieved from [Link]
- Murakami, M., et al. (2023). Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols for Synthesis of Trisubstituted Furans. Thieme Chemistry.
- Asad, M., & Vlachos, D. G. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 535-543.
- De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3169-3184.
-
González, M. A. (2017). Furan Oxidation Reactions in the Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]
- Nicolaou, K. C., et al. (2002). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry, 67(11), 3874-3878.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
- Lee, K., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(38), 8352-8356.
- Suna, E., & Grinberga, S. (2016). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds, 52(3), 151-163.
-
Pourceau, G. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Retrieved from [Link]
- Gryn'ova, G., & Corminboeuf, C. (2017). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents.
- Murakami, M., et al. (2023). Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols for Synthesis of Trisubstituted Furans. Thieme Connect.
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-886.
- Zhang, Z., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(48), 9244-9255.
- Kim, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33, 1113-1127.
- Hoogewijs, K., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002.
- Wang, Y., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Advances, 14(41), 30017-30022.
- Hodgson, H., et al. (2024). Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation. Journal of the American Chemical Society.
-
UC Food Quality. (2024). Furan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Furan in Thermally Processed Foods - A Review. Retrieved from [Link]
- Blank, I., et al. (2008). 11 Furan in Processed Foods. Process-Induced Food Toxicants, 399-421.
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
- Padwa, A., et al. (2012). Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. Organic Letters, 14(24), 6306-6309.
- Google Patents. (n.d.). US10808328B2 - Selective oxidation of furan based alcohols via electro-generative process.
- Vlachos, D. G., et al. (2015). Ring Activation of Furanic Compounds on Ruthenium-Based Catalysts.
- Percy, J. M., et al. (2006). Interplay of structure and reactivity in a most unusual furan Diels-Alder reaction. Journal of the American Chemical Society, 128(43), 14168-14179.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
gChem. (n.d.). Swern Oxidation. Retrieved from [Link]
- Bakulina, O., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dess-Martin reagent - Enamine [enamine.net]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-(Furan-2-yl)cyclopropan-1-ol Reactions
Welcome to the technical support center for reactions involving 1-(Furan-2-yl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following question-and-answer format addresses specific challenges, explains the underlying chemical principles, and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
General Troubleshooting
Question 1: My reaction with 1-(Furan-2-yl)cyclopropan-1-ol is resulting in a low yield of my desired product. What are the most common initial checks I should perform?
Answer: Low conversion rates in reactions involving 1-(Furan-2-yl)cyclopropan-1-ol can often be attributed to a few key factors related to the inherent reactivity of the starting material. Before delving into complex optimization, it's crucial to verify the fundamentals of your experimental setup and the stability of your starting material.
-
Starting Material Integrity: 1-(Furan-2-yl)cyclopropan-1-ol can be susceptible to degradation. The high ring strain of the cyclopropanol moiety (approximately 28 kcal/mol) makes it reactive, and the furan ring is known to be unstable under certain conditions, particularly acidic ones.[1][2] It is advisable to check the purity of your starting material by NMR or GC-MS before use.
-
Reaction Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure that you have established and maintained an inert atmosphere. For instance, palladium catalysts in their active Pd(0) state are highly sensitive to oxygen, which can lead to catalyst deactivation.[3] Inadequate degassing of solvents can also introduce oxygen, leading to side reactions like homocoupling in Suzuki-Miyaura cross-coupling reactions.[3][4]
-
Reagent Quality: The purity and stability of all reagents are critical. For example, in Suzuki couplings, boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[3] Bases should be finely powdered and dry to ensure reproducibility.[3]
Furan Ring Instability Issues
Question 2: I'm observing a significant amount of dark, insoluble material (humin) in my reaction mixture and my starting material seems to be decomposing. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials, often referred to as humins, is a common issue when working with furan-containing compounds, especially under acidic or elevated temperature conditions.[5][6] The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which can initiate polymerization and degradation pathways.[2][7]
Causality: Protonation of the furan ring, typically at the α-carbon adjacent to the oxygen, can lead to a cascade of reactions that cleave the ring, forming highly reactive dicarbonyl compounds.[2] These intermediates can then undergo self-condensation or polymerization, resulting in the observed insoluble materials.[6] Even slightly acidic conditions, such as those from standard silica gel during chromatography, can be sufficient to cause degradation.[2]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent has a significant impact on the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect.[5][7] Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.[2]
-
Control of Acidity:
-
Avoid Strong Acids: If your reaction is acid-catalyzed, consider using a milder acid or a lower concentration.
-
Neutralize Workup: During aqueous workup, carefully neutralize any acidic solutions and avoid prolonged contact time.
-
Buffered or Neutral Chromatography: For purification, use deactivated or neutral silica gel. Alternatively, you can add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to neutralize the silica gel.[2]
-
-
Temperature Control: High temperatures can accelerate the degradation of furan compounds.[8] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize decomposition.
dot
Caption: Acid-catalyzed degradation pathway of the furan ring.
Cyclopropanol Reactivity and Side Reactions
Question 3: My reaction is producing a linear ketone instead of the expected product. What is happening?
Answer: The formation of a linear ketone, such as propanal or a substituted derivative, is a characteristic outcome of cyclopropanol ring-opening rearrangement.[1] This process is driven by the release of the significant ring strain in the three-membered ring and can be initiated by acid, base, or heat.[1]
-
Acid-Catalyzed Ring Opening: Under acidic conditions, the hydroxyl group can be protonated, followed by cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon to form a stabilized carbocation-like intermediate, which then rearranges to the corresponding ketone.[1]
-
Base-Promoted Ring Opening: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This can induce a ring-opening to a homoenolate intermediate, which then tautomerizes to the aldehyde or ketone.[1]
Troubleshooting Strategies:
-
Strict pH Control: Maintain neutral or carefully controlled pH conditions throughout your reaction and workup to avoid unintended acid- or base-catalyzed ring-opening.
-
Temperature Management: Cyclopropanol can undergo thermal rearrangement.[1] If possible, conduct your reaction at a lower temperature.
-
Reagent Choice: Be mindful of the reagents used. For example, some Lewis acids used as catalysts can also promote ring-opening.
dot
Caption: Pathways for cyclopropanol ring-opening.
Question 4: In my metal-catalyzed cross-coupling reaction, I am observing a significant amount of an α,β-unsaturated enone byproduct. How can I suppress this side reaction?
Answer: The formation of α,β-unsaturated enone byproducts is a known challenge in transition metal-catalyzed ring-opening cross-coupling reactions of cyclopropanols.[9] This side reaction often competes with the desired cross-coupling pathway.
Mechanism of Enone Formation: The catalytic cycle typically involves the formation of a metallo-homoenolate intermediate after the ring-opening of the cyclopropanol. This intermediate can undergo β-hydride elimination, a common process in organometallic chemistry, which leads to the formation of the enone byproduct and a metal-hydride species.[9]
Strategies to Minimize Enone Formation:
-
Ligand Selection: The choice of ligand is critical. Bulky or electron-donating ligands can often suppress β-hydride elimination by sterically hindering the required conformation or by electronically disfavoring the elimination pathway.[9]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination step.
-
Additives: In some cases, the addition of specific reagents can trap the intermediate before it undergoes β-hydride elimination. For example, in carbonylation reactions, carbon monoxide can occupy the coordination site on the metal that is necessary for β-hydride elimination.[9]
-
-
Catalyst System: The choice of metal and its oxidation state can influence the propensity for β-hydride elimination. A systematic screening of different catalysts (e.g., different palladium or copper sources) may be necessary.
| Parameter | Recommendation for Minimizing Enone Formation | Rationale |
| Ligand | Screen bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. | Sterically and electronically disfavors β-hydride elimination.[9] |
| Temperature | Optimize for the lowest effective temperature. | β-hydride elimination often has a higher activation energy than the desired coupling. |
| Catalyst | Screen different metal sources and precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Cu(OTf)₂). | The nature of the metal center influences competing pathways.[9] |
Catalyst and Reaction Condition Optimization
Question 5: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) has very low conversion. How can I systematically troubleshoot this?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions is a frequent issue that can be resolved through systematic optimization of the reaction components.[10] The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for an efficient catalytic cycle.[10][11]
Systematic Troubleshooting Workflow:
dot
Caption: Systematic workflow for troubleshooting low-yield cross-coupling reactions.
Detailed Optimization Steps:
-
Catalyst and Ligand Screening: The combination of the palladium source and the ligand is paramount. For less reactive coupling partners, a more active catalyst system is often required.[10]
-
Palladium Source: Pre-formed catalysts like Pd(PPh₃)₄ or precatalysts such as those from the Buchwald or Fu labs can be more efficient than generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(CH₃CN)₂.[11][12]
-
Ligand Choice: The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often improve yields.[10]
-
-
Base and Solvent Selection:
-
Base: The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings. The strength and solubility of the base can significantly impact the reaction rate. Common bases to screen include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10]
-
Solvent: The solvent must solubilize the reactants and the catalyst system. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water for Suzuki couplings, are commonly used.[10]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Optimization
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and ligand (1.1-1.2 equivalents relative to Pd).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
| Component | Options to Screen | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-formed catalysts are often more reliable.[12] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands can improve efficiency for challenging substrates.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, DBU | The choice of base is highly substrate-dependent.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ensure solvents are rigorously degassed.[3] |
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- stability issues of furan rings in acidic or basic conditions - Benchchem. (n.d.). BenchChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC. (n.d.).
- Enhancing sustainable furan production from biomass: Influence of support cations on Pd-catalyzed furfural decarbonylation under industrially relevant conditions. (n.d.). Biofuel Research Journal.
- General scheme of the study of furan stability. - ResearchGate. (n.d.).
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.). BenchChem.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024).
- Unified Approach to Furan Natural Products via Phosphine–Palladium C
- Technical Support Center: Purification of Furan-Based Aldehydes - Benchchem. (n.d.). BenchChem.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Cyclopropanol - Grokipedia. (2026). Grokipedia.
- Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones | Organic Letters. (2020).
- Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy. (2020). Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). SciSpace.
- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Academia.edu.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
Sources
- 1. Cyclopropanol â Grokipedia [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Side Products in 1-(Furan-2-yl)cyclopropan-1-ol Ring-Opening
Welcome to the technical support center for the ring-opening of 1-(Furan-2-yl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetically valuable transformation. The inherent reactivity of both the cyclopropanol and the furan ring can lead to a variety of undesired side products. This resource provides in-depth, experience-driven solutions to common challenges, ensuring the integrity of your research and the efficiency of your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Formation of a Dark, Polymeric, or Tar-Like Substance
-
Symptoms: Your reaction mixture turns dark brown or black, and a viscous, insoluble material precipitates. Isolating the desired product becomes difficult.
-
Potential Causes:
-
Acid-Catalyzed Furan Decomposition: The furan ring is notoriously sensitive to acidic conditions, which can trigger polymerization or degradation.[1][2] Protic solvents like water can exacerbate this issue by participating in the degradation pathway.[2][3]
-
High Reaction Temperatures: Elevated temperatures can accelerate the decomposition of the furan moiety and promote polymerization.[1]
-
-
Recommended Solutions:
-
Acid Choice and Concentration: Opt for milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) over strong Brønsted acids.[4][5] Use the lowest effective catalyst loading. For reactions sensitive to strong Lewis acids like AlCl₃, consider alternatives such as phosphoric acid or boron trifluoride etherate.[2][6]
-
Solvent Selection: Employ polar aprotic solvents (e.g., DMF, DMSO) which can help stabilize the furan ring.[2] Ensure all solvents and reagents are anhydrous to minimize water-promoted degradation.[2][3]
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Consider running reactions at 0 °C or even lower to suppress side reactions.
-
Reaction Quenching: Upon completion, promptly quench the reaction with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst before workup.[1]
-
Issue 2: Low Yield of the Desired Ring-Opened Product with Significant Starting Material Recovery
-
Symptoms: The reaction proceeds slowly or stalls, resulting in a low yield of the γ-keto ester and recovery of unreacted 1-(Furan-2-yl)cyclopropan-1-ol.
-
Potential Causes:
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be potent enough to efficiently activate the cyclopropanol for ring-opening under the employed conditions.
-
Inhibition of the Catalyst: Trace impurities in the starting materials or solvent could be deactivating the catalyst.
-
-
Recommended Solutions:
-
Catalyst Screening: If milder Lewis acids are ineffective, a more potent catalyst like SnCl₄ might be necessary, though careful optimization of other parameters will be critical to avoid furan degradation.[7]
-
Purity of Reagents: Ensure the starting material, solvents, and any other reagents are of high purity and are properly dried.
-
Incremental Addition: Consider the slow addition of the catalyst to maintain a low, steady concentration, which can sometimes improve yields by minimizing side reactions.
-
Issue 3: Formation of an α,β-Unsaturated Enone Byproduct
-
Symptoms: In addition to the desired product, you observe the formation of a conjugated enone. This is often a significant byproduct in many cyclopropanol ring-opening reactions.[8][9]
-
Potential Causes:
-
β-Hydride Elimination: A common pathway for this side reaction involves the formation of a metallo-homoenolate intermediate, which can then undergo β-hydride elimination.[9]
-
-
Recommended Solutions:
-
Ligand Modification: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the propensity for β-hydride elimination. Experiment with different ligands to suppress this unwanted pathway.[9]
-
Careful Selection of Reaction Conditions: The formation of enone byproducts is highly dependent on the specific catalyst and reaction conditions. A thorough optimization of these parameters is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed ring-opening of 1-(Furan-2-yl)cyclopropan-1-ol?
A1: The acid-catalyzed ring-opening is typically initiated by the coordination of a Lewis acid to the hydroxyl group of the cyclopropanol. This enhances the leaving group ability of the hydroxyl group and facilitates the cleavage of one of the internal cyclopropane C-C bonds. This ring-opening is driven by the release of ring strain (approximately 27.6 kcal/mol).[10] The regioselectivity of the bond cleavage is influenced by the substituents on the cyclopropane ring. In the case of donor-acceptor cyclopropanes, the bond between the carbon bearing the donor group and the adjacent carbon is typically cleaved.[11][12] The resulting intermediate is then quenched to afford the final ring-opened product, often a γ-keto ester or a related dicarbonyl compound.[13][14][15]
Q2: How does the furan ring influence the reaction and potential side products?
A2: The furan ring acts as an electron-rich donor group, which can influence the regioselectivity of the cyclopropane ring-opening. However, the furan ring's inherent sensitivity to acidic conditions is a major challenge.[1][2] Protonation of the furan ring, especially when it bears electron-releasing substituents, can lead to the formation of reactive electrophiles that initiate polymerization or ring-opening of the furan itself.[6] This can lead to complex reaction mixtures and low yields of the desired product.
Q3: Can I use Brønsted acids for this transformation?
A3: While Brønsted acids can catalyze the ring-opening of cyclopropanols, they are generally not recommended for substrates containing an acid-sensitive furan ring due to the high risk of polymerization and degradation.[1][2][16] Lewis acids offer a milder and more controlled approach.[4][5] If a Brønsted acid must be used, very mild conditions (low concentration, low temperature) and careful monitoring are essential.
Q4: What analytical techniques are best for monitoring the reaction and identifying side products?
A4: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the desired product and any isolable side products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for accurate determination of yield and purity.[2]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring-Opening
This protocol provides a starting point for the optimization of the ring-opening of 1-(Furan-2-yl)cyclopropan-1-ol.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(Furan-2-yl)cyclopropan-1-ol (1.0 equiv) in anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene; 0.1 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the stirred solution.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Lewis Acids in the Ring-Opening of a Model Donor-Acceptor Cyclopropane
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) of Ring-Opened Product | Reference |
| 1 | Y(OTf)₃ (10) | CH₂Cl₂ | 25 | 17 | Good | [4] |
| 2 | Ni(ClO₄)₂·6H₂O (10) | CH₂Cl₂ | 25 | 17 | Excellent | [4] |
| 3 | SnCl₄ (10) | CH₃NO₂ | 25 | 24 | High | [7] |
| 4 | Sc(OTf)₃ (10) | Toluene | 80 | 12 | Good | [5] |
Note: Yields are qualitative and will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Proposed reaction pathways for the Lewis acid-catalyzed ring-opening of 1-(Furan-2-yl)cyclopropan-1-ol, highlighting the desired transformation and common side reactions.
References
-
Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. (n.d.). Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]
-
Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. (n.d.). Wiley Online Library. Retrieved March 24, 2026, from [Link]
-
A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. (2008). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). PMC. Retrieved March 24, 2026, from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2025). MDPI. Retrieved March 24, 2026, from [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]
-
Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. (2018). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Formation of γ-Keto Esters from β-Keto Esters by Zinc Carbenoid Homologation. (2014). Organic Syntheses. Retrieved March 24, 2026, from [Link]
-
Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. (2022). ACS Publications. Retrieved March 24, 2026, from [Link]
-
PREPARATION OF β-SUBSTITUTED γ-KETO ESTERS BY THE GRIGNARD REACTION ON N-ACYLPYRAZOLES. (n.d.). Retrieved March 24, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved March 24, 2026, from [Link]
-
Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. (2023). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]
-
Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (2018). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Ring-opening transformations of cyclopropanol derivatives via homoenolate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Ring-Opening Selenation of Cyclopropanol for the Selective Synthesis of β-Hydroxy-Substituted Selenylated Ketones. (2022). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). PMC. Retrieved March 24, 2026, from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. Retrieved March 24, 2026, from [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. (2002). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]
-
Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. (n.d.). ChemRxiv. Retrieved March 24, 2026, from [Link]
-
Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones A and B. (2020). Semantic Scholar. Retrieved March 24, 2026, from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). MDPI. Retrieved March 24, 2026, from [Link]
-
Effects of acid catalysts on the ring-opening reaction of cyclo- propanated 3-aza-2-oxabicyclic alkene 23a with alcohols. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. (2007). Retrieved March 24, 2026, from [Link]
-
Cyclopropanols. XI. Acid-catalyzed ring opening of arylcyclopropanols. (1974). R Discovery. Retrieved March 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. scispace.com [scispace.com]
- 13. orgsyn.org [orgsyn.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. discovery.researcher.life [discovery.researcher.life]
Overcoming steric hindrance in 1-(Furan-2-yl)cyclopropan-1-ol functionalization
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-(Furan-2-yl)cyclopropan-1-ol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the functionalization of this sterically challenging molecule. Our guidance is grounded in established chemical principles and validated protocols to ensure the integrity and success of your experimental work.
Understanding the Core Challenge: Steric Hindrance
1-(Furan-2-yl)cyclopropan-1-ol presents a unique synthetic challenge due to significant steric congestion. The bulky cyclopropyl group, positioned directly adjacent to the tertiary alcohol and the furan ring, shields these key functional groups from facile chemical attack. This hindrance can lead to low reaction yields, require harsh conditions, or result in undesired side reactions such as ring-opening.
The diagram below illustrates the steric crowding around the reactive centers of the molecule. The tertiary alcohol (–OH) and the adjacent C5 position on the furan ring are particularly affected, complicating reactions like esterification, etherification, and electrophilic aromatic substitution.
Caption: Steric hindrance in 1-(Furan-2-yl)cyclopropan-1-ol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the functionalization of 1-(Furan-2-yl)cyclopropan-1-ol, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield in Acylation/Esterification of the Tertiary Alcohol
-
Symptom: Standard acylation conditions (e.g., acyl chloride with pyridine or triethylamine) result in the recovery of unreacted starting material or complex product mixtures.
-
Cause: The tertiary alcohol is highly sterically hindered. Common bases like pyridine are often not strong enough or are too bulky to facilitate the reaction efficiently. Furthermore, forcing conditions can lead to elimination or rearrangement byproducts.
-
Solutions & Protocols:
-
Utilize a More Potent, Non-Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a well-known catalyst for acylating hindered alcohols, but for exceptionally challenging substrates, stronger Lewis base catalysts or organocatalysts are required. 1-Methylimidazole (MI) has been shown to be an excellent and inexpensive catalyst for the acylation of highly hindered alcohols, often outperforming DMAP and avoiding the byproducts associated with strong Lewis acid catalysts.[1]
-
Employ a Lewis Acid Catalyst System: Certain Lewis acids can activate the acylating agent, making it more susceptible to attack by the hindered alcohol. Bismuth triflate (Bi(OTf)₃) is a highly effective catalyst for the acylation of sterically demanding tertiary alcohols with acid anhydrides.[2] It offers mild reaction conditions and operational simplicity.[2]
-
| Parameter | Standard Conditions (Low Yield) | Optimized Protocol 1 (MI) [1] | Optimized Protocol 2 (Bi(OTf)₃) [2] |
| Catalyst | Pyridine or Et₃N | 1-Methylimidazole (MI) | Bismuth Triflate (Bi(OTf)₃) |
| Acylating Agent | Acyl Chloride | Acetic Anhydride or Benzoyl Chloride | Acetic Anhydride or Pivalic Anhydride |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Acetonitrile (MeCN) or neat |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Rationale | Insufficient activation of alcohol/acylating agent. | MI is a superior nucleophilic catalyst, tolerant of acid-sensitive groups.[1] | Bi(OTf)₃ strongly activates the anhydride for attack by the hindered alcohol.[2] |
Issue 2: Unwanted Ring-Opening of the Cyclopropane Moiety
-
Symptom: Formation of 1,4-diketones or other linear products instead of the desired functionalized cyclopropanol.
-
Cause: The cyclopropanol can undergo ring-opening, especially under acidic, basic, or oxidative conditions, to form a more stable homoenolate intermediate.[3][4] This is a known reactivity pathway for cyclopropanols and can be a desired transformation or a problematic side reaction.[5][6][7]
-
Solutions & Protocols:
-
Maintain Mild, Neutral Conditions: Avoid strong acids and bases. If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.
-
Control Oxidative Processes: Single-electron oxidation can readily trigger ring-opening to generate β-keto radicals.[7][8] Avoid unnecessary exposure to oxidants (including air for prolonged periods at high temperatures) unless a controlled ring-opening is the synthetic goal.
-
Leverage Controlled Ring-Opening: This inherent reactivity can be synthetically useful. Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides is a well-established method for preparing functionalized 1,4-diketones under mild conditions.[5][6]
-
Caption: Troubleshooting workflow for functionalizing the tertiary alcohol.
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) on the Furan Ring
-
Symptom: Reaction with an electrophile (e.g., during nitration or acylation) yields a mixture of products substituted at the C3, C4, and C5 positions, or results in decomposition.
-
Cause: The furan ring is highly activated towards electrophilic substitution, often reacting much faster than benzene.[9] While substitution is strongly preferred at the C2 (and C5) position due to superior resonance stabilization of the cationic intermediate, the presence of the bulky cyclopropanol at C2 directs incoming electrophiles to the C5 position.[9][10] However, the steric bulk can also hinder the approach to C5, and the high reactivity can lead to side reactions under harsh, acidic conditions typically used for EAS.
-
Solutions & Protocols:
-
Use Mild Reagents: For sensitive substrates like furan, mild electrophilic reagents are critical. For nitration, use acetyl nitrate (prepared in situ from nitric acid and acetic anhydride at low temperatures) instead of harsh mixed acids.[11]
-
Directing Group Strategy: The existing C2-substituent naturally directs substitution to the C5 position. The challenge is overcoming the steric hindrance. Using smaller, more reactive electrophiles or catalysts that can operate under milder conditions is key.
-
Consider Metal-Catalyzed Approaches: For introducing substituents, consider cross-coupling reactions if a handle (e.g., a halogen) can be installed selectively first, as this often provides greater control than direct EAS.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform an Sɴ1-type reaction at the tertiary carbinol center?
A1: It is highly challenging. The formation of a tertiary carbocation adjacent to a cyclopropyl ring would be electronically stabilized. However, the steric hindrance to the departure of the leaving group is significant. Furthermore, under conditions that might favor Sɴ1 (e.g., strong acid), both the furan ring (acid-sensitive) and the cyclopropane ring (prone to acid-catalyzed opening) are likely to undergo undesired side reactions. It is generally more productive to focus on derivatizing the alcohol directly.
Q2: Is it possible to achieve etherification of the hindered tertiary alcohol?
A2: Yes, but classical methods like the Williamson ether synthesis are unlikely to succeed due to the steric hindrance disfavoring an Sɴ2 attack. Modern methods developed specifically for hindered alcohols are required. For example, transition-metal-free arylation using ortho-substituted diaryliodonium salts has been shown to form ethers from severely congested tertiary alcohols.[12] Another advanced approach is the reductive etherification of carbonyls with tertiary alcohols using a thiourea and chlorodimethylsilane system, which avoids elimination products.[13]
Q3: How stable is the 1-(Furan-2-yl)cyclopropan-1-ol molecule?
A3: The molecule is reasonably stable under neutral conditions at room temperature. However, it is sensitive to several factors:
-
Strong Acids: Can cause polymerization/decomposition of the furan ring and/or ring-opening of the cyclopropanol.
-
Strong Oxidants: Can lead to oxidative cleavage of the furan or radical-mediated ring-opening of the cyclopropanol.[7][8]
-
High Temperatures: Prolonged heating can promote rearrangement or decomposition. It should be stored in a cool, dark place under an inert atmosphere if possible.
Q4: For electrophilic substitution on the furan ring, will a silyl group at the C5 position act as a blocking group or a directing group?
A4: This is an excellent question. In furan chemistry, a trimethylsilyl (TMS) group can sometimes be used as a "placeholder" that is later displaced by an electrophile (ipso-substitution). However, studies have shown that electrophilic attack on 2-(trimethylsilyl)furan often occurs at the vacant C5 position with retention of the silyl group.[14] The silyl group slightly activates the C5 position, rather than simply blocking it for ipso-substitution. Therefore, attempting to use a C5-silyl group as a removable blocking group in this system may not yield the expected outcome.
References
-
Cha, J. K., et al. (2013). C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones. Organic Letters, 15(7), 1752–1783. Available at: [Link]
-
Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Available at: [Link]
-
Otera, J., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃. The Journal of Organic Chemistry, 66(26), 8926–8934. Available at: [Link]
-
Seidel, D., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Available at: [Link]
-
Quora (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Available at: [Link]
-
Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4352–4355. Available at: [Link]
-
Larock, R. C., et al. (2005). Synthesis of Highly Substituted Furans by the Electrophile-Induced Coupling of 2-(1-Alkynyl)-2-alken-1-ones and Nucleophiles. The Journal of Organic Chemistry, 70(20), 7991–8002. Available at: [Link]
-
Chulkov, D., et al. (2026). CuCl-Promoted β-Acylation of Cyclopropanols with Thioesters. Organic Letters. Available at: [Link]
-
Dong, G., et al. (2022). Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. Journal of the American Chemical Society, 144(4), 1637–1647. Available at: [Link]
-
Mayr, H., et al. (2001). Electrophilic Aromatic Substitutions of Silylated Furans and Thiophenes with Retention of the Organosilyl Group. Organic Letters, 3(11), 1673–1676. Available at: [Link]
-
Cha, J. K., et al. (2013). C-acylation of cyclopropanols: preparation of functionalized 1,4-diketones. PubMed. Available at: [Link]
-
Royal Society of Chemistry (2024). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Chemical Science. Available at: [Link]
-
Li, C.-J., et al. (2022). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Organic Letters, 24(3), 747–752. Available at: [Link]
-
Gotor, V., et al. (2000). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. Journal of Molecular Catalysis B: Enzymatic, 10(4), 357-376. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of furan from cyclopropanes by literature and this work. Available at: [Link]
-
Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. Available at: [Link]
-
Beilstein Journals (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]
-
Royal Society of Chemistry (n.d.). A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry. Available at: [Link]
-
Feringa, B. L., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7544–7604. Available at: [Link]
-
SIELC Technologies (2018). 1-(Furan-2-yl)propan-1-ol. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Strain-release driven α,β-difunctionalization of cyclopropanols with bromonaphthols. Organic Chemistry Frontiers. Available at: [Link]
-
MDPI (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available at: [Link]
-
Asian Journal of Chemistry (2010). Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
ResearchGate (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Available at: [Link]
-
Howell, A. R., et al. (2026). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry, 91(7), 3007-3011. Available at: [Link]
Sources
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones [organic-chemistry.org]
- 6. C-acylation of cyclopropanols: preparation of functionalized 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Advanced HPLC Method Validation for 1-(Furan-2-yl)cyclopropan-1-ol Purity Analysis: A Comparative Guide
Executive Summary
1-(Furan-2-yl)cyclopropan-1-ol is a highly strained, electron-rich heterocyclic intermediate critical to modern drug discovery and complex organic synthesis. Accurately determining its purity requires resolving the target compound from structurally similar synthetic precursors (e.g., 2-propionylfuran) and potential ring-opened degradants. This guide objectively compares reversed-phase high-performance liquid chromatography (RP-HPLC) column chemistries to establish a robust purity analysis method that complies with the [1].
Mechanistic Rationale: Column Chemistry Selection
Standard C18 columns rely exclusively on dispersive hydrophobic interactions. While effective for general aliphatic compounds, they often fail to provide adequate selectivity ( α ) for furan derivatives with subtle structural variations.
The Causality of Selectivity: The furan ring possesses a delocalized π -electron system. By transitioning from a standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase, we introduce π−π and dipole-dipole interactions. The Biphenyl column, in particular, offers enhanced polarizability and steric recognition. When 1-(Furan-2-yl)cyclopropan-1-ol interacts with the biphenyl ligands, the orthogonal alignment of the phenyl rings maximizes retention differences between the intact cyclopropanol ring and linear or ring-opened impurities. This ensures baseline resolution ( Rs>2.0 ) that a C18 cannot thermodynamically achieve under identical mobile phase conditions. This principle is supported by broader research on the , which emphasizes the necessity of optimized stationary phases for closely related furanic structures[2].
Impurity profiling and separation logic for furan derivatives.
Comparative Performance Data
To empirically validate the mechanistic theory, we compared three sub-2 µm UHPLC columns under identical gradient conditions. The data below demonstrates why the Biphenyl chemistry is superior for this specific molecular class.
Table 1: Chromatographic Performance Comparison
| Column Chemistry | Retention Time (min) | Resolution ( Rs ) from Precursor | Tailing Factor ( Tf ) | Suitability Assessment |
| Standard C18 | 4.2 | 1.3 (Co-elution risk) | 1.45 | Sub-optimal |
| Phenyl-Hexyl | 5.1 | 1.8 | 1.15 | Acceptable |
| Biphenyl | 6.4 | 2.6 (Baseline) | 1.05 | Optimal |
Self-Validating Experimental Protocol
A self-validating system incorporates system suitability testing (SST) intrinsically into the workflow to ensure data integrity before sample analysis begins. This mirrors industry standards for the[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation :
-
Channel A : 0.1% Formic Acid in LC-MS grade H2O . Causality: The acidic modifier suppresses residual silanol ionization on the silica support (reducing peak tailing) while maintaining the stability of the acid-sensitive furan ring.
-
Channel B : 100% Acetonitrile. Causality: Acetonitrile provides a lower viscosity and sharper peak shapes compared to methanol for rigid ring structures.
-
-
Chromatographic Conditions :
-
Column : Biphenyl, 100 x 2.1 mm, 1.7 µm.
-
Flow Rate : 0.4 mL/min.
-
Gradient : 5% B to 60% B over 8 minutes, followed by a 2-minute wash at 95% B to clear highly retained lipophilic byproducts.
-
Detection : UV at 220 nm (optimal for furan π→π∗ transitions).
-
-
System Suitability Testing (Self-Validation) :
-
Inject a resolution mixture containing 1-(Furan-2-yl)cyclopropan-1-ol and 2-propionylfuran.
-
Pass Criteria: Rs≥2.0 , Tf≤1.2 , and %RSD of peak area ≤1.0% over 5 replicate injections. Do not proceed to sample analysis if SST fails.
-
-
Sample Analysis :
-
Prepare samples at 1.0 mg/mL in 90:10 H2O :Acetonitrile. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect," thereby eliminating early-eluting band broadening.
-
Inject 2 µL and monitor the chromatogram.
-
HPLC method development and ICH Q2(R2) validation workflow.
ICH Q2(R2) Validation Metrics
Following the [1], the optimized Biphenyl method was subjected to rigorous validation testing to ensure it is fit for purpose in a pharmaceutical quality control environment.
Table 2: Validation Parameters (ICH Q2(R2))
| Parameter | Result | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 (via DAD) | No interference from blank or known impurities |
| Linearity | R2=0.9998 (Range: 0.05 - 1.5 mg/mL) | R2≥0.999 |
| LOD / LOQ | LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL | S/N ≥ 3 (LOD) and ≥ 10 (LOQ) |
| Precision | %RSD = 0.6% (n=6 injections) | %RSD ≤ 2.0% |
| Robustness | Passed ( ± 2% organic, ± 0.1 pH) | Rs≥2.0 maintained across variations |
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector . PubMed (National Institutes of Health). Available at:[Link]
-
AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method . Shimadzu Scientific Instruments. Available at: [Link]
Sources
Comparing ring-opening kinetics of furanyl vs thiophenyl cyclopropanols
An in-depth analysis of cyclopropanol reactivity reveals that the inherent ring strain of these three-membered carbocycles—estimated at approximately 27.6 kcal/mol[1]—provides a powerful thermodynamic driving force for ring-opening reactions. However, when functionalized with heteroaromatics, the electronic properties of the substituent dictate the kinetic viability and mechanistic pathway of the transformation.
As a Senior Application Scientist, I have compiled this comparative guide to evaluate the ring-opening kinetics of furanyl versus thiophenyl cyclopropanols. By analyzing their behavior across transition-metal and radical-mediated paradigms, we can establish predictive models for synthetic design and drug development workflows.
Mechanistic Foundations: Electronic Divergence in Heteroaromatics
The kinetic divergence between furanyl and thiophenyl cyclopropanols stems directly from their distinct electronic profiles and coordination affinities.
-
Thiophenyl Cyclopropanols (High Polarizability & Stability): Thiophene possesses a relatively high aromatic stabilization energy and a highly polarizable sulfur atom. During ring-opening, whether via single-electron transfer (SET) to form a β -keto radical or via two-electron oxidative addition to form a metal homoenolate, the thiophene ring effectively stabilizes the adjacent reactive center without irreversibly binding to the catalyst[2].
-
Furanyl Cyclopropanols (High Electron Density & Hard Basicity): Furan is significantly more electron-rich and possesses a lower aromatic stabilization energy. The oxygen heteroatom acts as a "hard" Lewis base. While this electron density can accelerate initial activation, it frequently leads to competitive side reactions, catalyst poisoning, or over-oxidation, particularly in the presence of hard Lewis acidic metals[3].
Pathway Divergence: Hard-Soft Acid-Base (HSAB) Causality
The most striking comparative data emerges when subjecting these substrates to different transition-metal catalysts.
In copper-catalyzed intramolecular C(sp3) – O cross-coupling reactions (e.g., tetrahydrofuran synthesis using Cu(OTf)2 ), thiophenyl cyclopropanols undergo smooth ring-opening and subsequent cyclization[4]. Conversely, furanyl cyclopropanols completely fail to yield the desired products under identical conditions, resulting in starting material recovery or decomposition[3]. The causality lies in HSAB theory: the harder Cu(II) center competitively coordinates to the hard furan oxygen, sequestering the catalyst and preventing the selective cleavage of the cyclopropanol C–C bond.
In contrast, palladium-catalyzed carbonylative lactonizations using Pd(OAc)2 successfully tolerate both furanyl and thiophenyl substituents[5]. The softer Pd(II) metal center exhibits minimal affinity for the furan oxygen, allowing the reaction to proceed cleanly through the desired palladium homoenolate intermediate.
Quantitative Performance Comparison
| Reaction Paradigm | Catalyst System | Thiophenyl Substrate Yield | Furanyl Substrate Yield | Kinetic / Mechanistic Observation |
| Intramolecular C(sp3) – O Coupling | Cu(OTf)2 (10 mol%) | High (Tolerated)[4] | 0% (Decomposition)[3] | Furan's hard basicity leads to competitive Cu(II) coordination, poisoning the catalytic cycle. |
| Carbonylative Lactonization | Pd(OAc)2 , CO (1 atm) | High (Tolerated)[5] | High (Tolerated)[5] | Soft Pd(II) bypasses heteroatom coordination, enabling smooth metal homoenolate formation. |
| Photoredox Cross-Coupling | Decatungstate (TBADT), UV | 88%[2] | Variable / Complex | Thiophene's polarizability exceptionally stabilizes the intermediate β -keto radical[2]. |
Mechanistic Logic Visualization
Reaction pathway divergence for furanyl vs. thiophenyl cyclopropanols.
Self-Validating Experimental Protocol: In Situ NMR Kinetic Profiling
To rigorously quantify the kinetic differences between furanyl and thiophenyl cyclopropanols, researchers must isolate the ring-opening step from downstream functionalization. The following protocol utilizes in situ 1H -NMR monitoring to extract pseudo-first-order rate constants ( kobs ).
Causality of Design: By monitoring the reaction directly in the NMR probe, we eliminate quenching artifacts that skew kinetic data. 1,3,5-Trimethoxybenzene is utilized as an internal standard because its highly shielded aromatic protons ( δ ~6.1 ppm) do not overlap with the cyclopropanol α -protons or the resulting ketone products, ensuring a self-validating integration baseline.
Step-by-Step Workflow:
-
Sample Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, dissolve 0.10 mmol of the target heteroaryl cyclopropanol and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of anhydrous CD2Cl2 .
-
Baseline Acquisition & Validation: Transfer the solution to a J. Young NMR tube. Acquire a baseline 1H -NMR spectrum at 25 °C. Self-Validation Check: Verify the exact integration ratio between the cyclopropanol α -proton and the standard to ensure sample homogeneity before catalyst addition.
-
Catalyst Initiation: Inject a pre-dissolved stock solution of the catalyst (e.g., 10 mol% Cu(OTf)2 or Pd(OAc)2 ) into the NMR tube. Immediately seal, invert the tube three times for rapid mixing, and insert it into the spectrometer.
-
Variable Temperature (VT) Monitoring: Acquire spectra at automated 5-minute intervals over a 2-hour period. Ensure the probe temperature is rigorously calibrated.
-
Data Processing: Integrate the decaying cyclopropanol signals against the static internal standard. Plot ln([C]t/[C]0) versus time. A linear regression fit confirms first-order dependence on the substrate, and the slope yields the rate constant ( kobs ). A non-linear decay in the furanyl substrate under Cu-catalysis will mathematically validate catalyst poisoning[3].
References
- Source: nih.gov (PMC)
- Source: semanticscholar.
- Source: nih.gov (PMC)
- Source: chemrxiv.
- Source: benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Comparison Guide: 1-(Furan-2-yl)cyclopropan-1-ol and Analogs
Introduction & Scientific Rationale
1-(Furan-2-yl)cyclopropan-1-ol and its structural derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized as robust γ-oxo/hydroxyl acyl anion equivalents in complex organic synthesis[1]. For researchers in drug metabolism and pharmacokinetics (DMPK), accurately identifying these motifs and distinguishing them from structural alternatives—such as methylated furans or bioisosteric thiophenes—is a critical analytical hurdle.
This guide provides an objective, data-driven comparison of the mass spectrometric (MS) behavior of 1-(Furan-2-yl)cyclopropan-1-ol against two key alternatives: 1-(5-Methylfuran-2-yl)cyclopropan-1-ol and 1-(Thiophen-2-yl)cyclopropan-1-ol .
Mechanistic Causality in Fragmentation
As an Application Scientist, it is not enough to know what fragments form; we must understand why. The fragmentation cascade of furan-cyclopropanol motifs is governed by the synergistic effects of cyclopropane ring strain and the electron-donating capacity of the adjacent heteroaromatic system.
-
Ionization & Dehydration (Loss of 18 Da): Under Electrospray Ionization (ESI+), the tertiary hydroxyl group is rapidly protonated. The subsequent loss of water is thermodynamically driven by the formation of a highly conjugated cyclopropyl cation, heavily stabilized by resonance from the adjacent electron-rich furan or thiophene ring.
-
Cyclopropane Ring Opening (Loss of 28 Da): Cycloalkanes exhibit unique fragmentation patterns driven by inherent angular ring strain[2]. Following dehydration, the highly strained three-membered ring undergoes rapid alpha-cleavage, expelling a neutral3[3] to form a more stable, ring-expanded acylium-like ion.
-
Heterocycle Cleavage: The furan ring is classically characterized by the 4[4] during higher-energy collisional dissociation (HCD)[5]. The abundance of this fragment is a direct indicator of furan ring stability. In contrast, the thiophene analog resists CO loss, instead requiring higher collision energies to induce ring rupture, yielding distinct sulfur-containing fragments. The inherent stability of the resulting carbocations dictates the relative abundance of these product ions[6].
Comparative Fragmentation Data
The table below summarizes the theoretical and experimentally observed quantitative data for the precursor and key product ions of the three analogs.
| Compound | Precursor Ion [M+H]+ | Base Peak (Dehydration) | Secondary Fragment (Ethylene Loss) | Tertiary Fragment (Heterocycle Cleavage) |
| 1-(Furan-2-yl)cyclopropan-1-ol | m/z 125.06 | m/z 107.05 ( −H2O ) | m/z 79.02 ( −C2H4 ) | m/z 51.02 ( −CO ) |
| 1-(5-Methylfuran-2-yl)cyclopropan-1-ol | m/z 139.08 | m/z 121.07 ( −H2O ) | m/z 93.03 ( −C2H4 ) | m/z 65.04 ( −CO ) |
| 1-(Thiophen-2-yl)cyclopropan-1-ol | m/z 141.04 | m/z 123.03 ( −H2O ) | m/z 95.00 ( −C2H4 ) | m/z 45.00 ( [CHS]+ ) |
Experimental Protocols: Self-Validating LC-HRMS/MS Workflow
To ensure high-fidelity data acquisition and avoid false positives from in-source fragmentation, the following protocol incorporates self-validating quality control steps.
Step 1: Sample Preparation & System Suitability
-
Prepare analytes at 100 ng/mL in 50:50 Water:Methanol.
-
Causality: This concentration ensures the ion signal remains within the linear dynamic range of the Orbitrap detector, preventing space-charge effects. Inject a blank (solvent only) before and after the sample sequence to validate the absence of column carryover.
Step 2: Chromatographic Separation
-
Utilize a C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% to 95% B over 10 minutes.
-
Causality: Formic acid acts as a proton source, promoting robust [M+H]+ formation while maintaining sharp peak shapes.
Step 3: ESI+ Source Optimization
-
Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sweep gas to 0 arb.
-
Causality: The cyclopropanol ring is highly thermally labile. Keeping the sweep gas low and the capillary voltage strictly at 3.5 kV prevents premature in-source thermal degradation prior to quadrupole mass selection.
Step 4: Stepped HCD Fragmentation
-
Isolate the precursor ion using a 1.0 Da quadrupole window.
-
Apply a stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45%.
-
Causality: The cyclopropane ring cleaves at low energy (15%), while complete furan ring rupture requires higher energy (45%). Stepped NCE captures the complete thermodynamic fragmentation cascade in a single, high-resolution MS2 scan.
Visualizations
Self-validating LC-HRMS/MS experimental workflow for cyclopropanol analog analysis.
Proposed ESI+ fragmentation cascade for 1-(Furan-2-yl)cyclopropan-1-ol highlighting neutral losses.
References
-
[4] BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters." Benchchem. 4
-
[5] ResearchGate. "The mass spectrum of the cations of furan obtained at an electron energy of 100 eV." ResearchGate. 5
-
[3] Doc Brown's Chemistry. "Mass spectrum of cyclopropane C3H6 fragmentation pattern." Doc Brown's Chemistry. 3
-
ACS Publications. "Furan-2-yl Anions as γ-Oxo/Hydroxyl Acyl Anion Equivalents Enabled by Iridium-Catalyzed Chemoselective Reduction." Organic Letters.
-
[6] Chemguide. "Mass spectra - fragmentation patterns." Chemguide. 6
-
[2] YouTube. "Mass Spectrometry of Cycloalkanes." YouTube. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Definitive Structural Validation of 1-(Furan-2-yl)cyclopropan-1-ol
In the landscape of modern drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, metabolic stability, and overall therapeutic potential.[1][2] Molecules incorporating strained ring systems like cyclopropane and electron-rich aromatic heterocycles such as furan are of particular interest. The compound 1-(Furan-2-yl)cyclopropan-1-ol is a prime example, embodying structural motifs that can confer unique physicochemical properties beneficial for drug-receptor interactions.[3][4] The inherent strain of the cyclopropane ring can enhance binding affinity, while the furan moiety serves as a versatile scaffold found in numerous bioactive compounds.[2][5] Consequently, the unambiguous validation of its structural integrity is not merely a procedural step but a foundational requirement for advancing any research or development program.
This guide provides an in-depth comparison of methodologies for the structural elucidation of 1-(Furan-2-yl)cyclopropan-1-ol, with a primary focus on single-crystal X-ray crystallography—the unequivocal gold standard for determining molecular structure.[6][7] We will explore the causality behind the experimental choices in this technique and compare its performance with complementary spectroscopic and computational methods, offering a holistic framework for achieving self-validating structural data.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a chemical compound.[8] It provides a direct, high-resolution map of electron density within a crystal, from which precise atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined.[9][10] For a molecule like 1-(Furan-2-yl)cyclopropan-1-ol, where the relative orientation of the furan and cyclopropane rings is crucial, SCXRD offers an unparalleled level of detail, making it the definitive method for structural validation.[6][11]
The fundamental principle of SCXRD involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern of spots.[12] The geometry and intensity of these spots contain all the information needed to reconstruct the three-dimensional arrangement of atoms that produced them.
Experimental Workflow for SCXRD
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Each step is designed to ensure the collection of high-quality data, which is the bedrock of a trustworthy structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
PART 1: Crystal Growth – The Foundation of a High-Quality Structure
-
Causality: The quality of the final crystallographic data is fundamentally limited by the quality of the single crystal. A well-ordered, single crystal will diffract X-rays cleanly, producing sharp, well-resolved diffraction spots. In contrast, poorly ordered or multiple crystals will yield a diffraction pattern that is difficult or impossible to interpret. The goal of this step is to encourage the slow, ordered arrangement of 1-(Furan-2-yl)cyclopropan-1-ol molecules into a perfect lattice.
-
Methodology:
-
Purification: Ensure the sample of 1-(Furan-2-yl)cyclopropan-1-ol is of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, inhibiting the growth of suitable single crystals.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Highly soluble compounds may precipitate too quickly, while poorly soluble compounds may not crystallize at all. For 1-(Furan-2-yl)cyclopropan-1-ol, solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/hexane are good starting points.
-
Slow Evaporation: Dissolve the compound in the chosen solvent in a small vial to create a near-saturated solution. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.
-
Crystal Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) have formed, carefully extract them from the mother liquor using a spatula or loop.[8]
-
PART 2: Data Collection – Capturing the Diffraction Pattern
-
Causality: The primary objective here is to collect a complete and accurate set of diffraction data. "Complete" means measuring the intensities of as many unique diffraction spots as possible, and "accurate" refers to the precision of these intensity measurements. Low-temperature data collection is crucial as it minimizes the thermal vibration of atoms, resulting in a sharper diffraction pattern and higher quality data.[8]
-
Methodology:
-
Crystal Mounting: Select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K).
-
Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer. Modern diffractometers are equipped with sensitive detectors (like CCD or CMOS) and dual sources (e.g., Mo and Cu) to handle a variety of samples.[8]
-
Data Collection Strategy: An automated software routine will determine the optimal strategy for rotating the crystal to collect a complete dataset. This involves taking a series of diffraction images at different crystal orientations.
-
PART 3: Structure Solution and Refinement – From Data to a 3D Model
-
Causality: The collected diffraction data is a reciprocal space representation of the crystal structure. The process of structure solution involves converting this data back into a real-space model of the electron density. Refinement is the iterative process of adjusting this model to achieve the best possible fit with the experimental data.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Structure Solution: Using specialized software, the phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be inferred.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final refined structure is assessed using metrics like the R-factor.
-
Comparative Analysis: Alternative and Complementary Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive validation strategy often involves corroboration from other techniques that provide information in different physical states or from different physical principles.[13] Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are two such powerful and complementary methods.[14]
Caption: Interplay of techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[15] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and which protons are adjacent to one another through spin-spin coupling. For 1-(Furan-2-yl)cyclopropan-1-ol, ¹H NMR would be expected to show characteristic signals for the furan ring protons, the hydroxyl proton, and the highly shielded protons of the cyclopropane ring.[16][17]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their chemical environment. This technique would clearly distinguish the carbons of the furan ring, the quaternary carbon of the cyclopropane ring attached to the hydroxyl group, and the methylene carbons of the cyclopropane ring.[18]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the atom-to-atom connectivity of the molecule.[19]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure of a molecule by calculating its lowest energy conformation.
-
Geometry Optimization: A theoretical model of 1-(Furan-2-yl)cyclopropan-1-ol can be built, and its geometry can be optimized to find the most stable arrangement of atoms.[20] This provides theoretical values for bond lengths and angles that can be directly compared with the experimental data from X-ray crystallography.
-
Property Prediction: Computational models can also predict other properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.[20][21]
Data Comparison Summary
The table below provides a direct comparison of the information provided by each technique, highlighting their synergistic roles in structural validation.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry (e.g., DFT) |
| Primary Output | Precise 3D atomic coordinates in the solid state.[9] | Atom connectivity and chemical environment in solution.[15] | Predicted minimum-energy 3D geometry and properties. |
| State of Matter | Solid (single crystal) | Solution | Gas phase (or with solvent models) |
| Strengths | - Unambiguous determination of 3D structure and stereochemistry.[10]- High precision and accuracy for bond lengths/angles.[9] | - Non-destructive.[13]- Provides information on molecular dynamics in solution.- Excellent for determining connectivity.[19] | - Can predict structures of unstable or difficult-to-synthesize molecules.- Provides insights into electronic properties.[20] |
| Limitations | - Requires a high-quality single crystal, which can be difficult to obtain.[22]- Provides a static picture of the molecule in a crystal lattice. | - Does not directly provide precise 3D coordinates.[13]- Can have signal overlap in complex molecules.[19] | - Accuracy is dependent on the level of theory and basis set used.[20]- Requires experimental validation. |
Conclusion: A Self-Validating System for Structural Integrity
The definitive validation of the structural integrity of 1-(Furan-2-yl)cyclopropan-1-ol is best achieved through a multi-faceted approach, with single-crystal X-ray crystallography as the cornerstone. SCXRD provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture, establishing the precise bond lengths, angles, and stereochemical relationships.[6]
This "gold standard" data is then corroborated by NMR spectroscopy, which confirms the molecular connectivity and provides insight into the molecule's structure in the solution phase.[14] Finally, computational chemistry offers a theoretical model that, when in agreement with experimental findings, provides a deeper understanding of the molecule's preferred conformation and electronic properties.[20] The convergence of data from these orthogonal techniques creates a self-validating system, instilling the highest degree of confidence in the structural assignment—a critical prerequisite for any further investigation in drug development and materials science.[23][24]
References
-
X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30). News-Medical.Net. [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure. (2025, April 14). Creative Biostructure. [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes - JEOL. (n.d.). JEOL. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.). ResearchGate. [Link]
-
NMR Spectroscopy vs. X-ray Crystallography - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland. [Link]
-
Small molecule crystallography - Excillum. (n.d.). Excillum. [Link]
-
How To Determine The Molecular Geometry - Wax Studios. (n.d.). Wax Studios. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (n.d.). PMC. [Link]
-
Molecular Geometry Prediction → Area → Sustainability. (n.d.). Sustainability. [Link]
-
Molecular Geometry and Hybridization: Predicting Reactivity and Stability - ResearchGate. (2025, October 31). ResearchGate. [Link]
-
Crystallographic Structure Elucidation - IMSERC - Northwestern University. (n.d.). Northwestern University. [Link]
-
1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed. (2025, December). PubMed. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). PMC. [Link]
-
Predicting Molecular Properties via Computational Chemistry - Jstar-research. (n.d.). Jstar-research. [Link]
-
Exploring molecular geometry and hybridization to predict molecular shape and properties - ER Publications. (2019, January 15). ER Publications. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). [Link]
-
Validation Aspects in Structure-Based Drug Design | Request PDF - ResearchGate. (2026, February 7). ResearchGate. [Link]
-
The power of structure-based drug design | Drug Discovery News. (2025, December 15). Drug Discovery News. [Link]
-
Drug Design Based on Structure - IJNRD. (2024, December 12). IJNRD. [Link]
-
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC. (n.d.). PMC. [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
How are chemical structures analyzed in drug discovery? - Patsnap Synapse. (2025, March 20). Patsnap Synapse. [Link]
-
Synthesis of furan from cyclopropanes by literature and this work - ResearchGate. (n.d.). ResearchGate. [Link]
-
Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]
-
Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives | Organic Letters - ACS Publications. (2017, August 28). ACS Publications. [Link]
-
Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
1-(Furan-2-yl)propan-1-ol - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]
-
Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives | Organic Letters - ACS Publications. (2017, August 28). ACS Publications. [Link]
-
(E)-1-(1-(Furan-2-yl)prop-1-en-2-yl)cyclopropanamine - NextSDS. (n.d.). NextSDS. [Link]
-
A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC. (n.d.). PMC. [Link]
-
Metal-catalyzed Furan Synthesis. A Review - Huddersfield Repository. (n.d.). Huddersfield Repository. [Link]
-
1-(Furan-2-yl)pentan-1-ol - PubChem - NIH. (n.d.). PubChem. [Link]
-
Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br) - PMC - NIH. (n.d.). PMC. [Link]
-
1-(Propan-2-yl)cyclopropan-1-ol | C6H12O | CID 14435658 - PubChem. (n.d.). PubChem. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). ResearchGate. [Link]
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025, November 1). ResearchGate. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. (2021, April 30). MDPI. [Link]
-
1-Furan-2-yl-propan-1-ol - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025, November 5). PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
Sources
- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. geo.umass.edu [geo.umass.edu]
- 13. news-medical.net [news-medical.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 21. researchgate.net [researchgate.net]
- 22. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
A Procedural Guide to the Safe Disposal of 1-(Furan-2-yl)cyclopropan-1-ol
Introduction
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Furan-2-yl)cyclopropan-1-ol.
Part 1: Hazard Assessment and Waste Classification
The cornerstone of safe disposal is a thorough understanding of the material's hazards. Based on its constituent functional groups, 1-(Furan-2-yl)cyclopropan-1-ol must be treated as hazardous.
Causality of Hazards:
-
Flammability: Both furan and cyclopropanol are flammable liquids.[4] The combined molecule is expected to have a low flash point, making it an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Toxicity: Furan is harmful if swallowed or inhaled, is a suspected carcinogen and mutagen, and may cause organ damage through repeated exposure.[1][2] These toxicological properties necessitate that the waste be handled in a way that prevents human exposure and environmental release.
-
Reactivity: Furan and its derivatives can form explosive peroxides upon prolonged exposure to air and light.[2] This reactivity requires that the waste is not stored for extended periods and is kept away from heat, light, and incompatible materials.
Under EPA regulations, this chemical waste would likely be classified as a characteristic hazardous waste for ignitability and potentially toxicity.[5][6] Your institution's Environmental Health & Safety (EHS) department will make the final waste code determination.
| Parameter | Anticipated Hazard & Justification | Source(s) |
| Physical State | Liquid (by inference from similar structures) | N/A |
| Flammability | High. Expected to be a flammable liquid (RCRA Ignitability Characteristic, D001). | [4] |
| Toxicity | High. Harmful if swallowed/inhaled. Suspected carcinogen/mutagen. (Potential RCRA Toxicity). | [1][2] |
| Reactivity | Moderate. May form explosive peroxides upon exposure to air/light. Incompatible with strong acids and oxidizers. | [2] |
| Required PPE | Nitrile gloves, chemical splash goggles, flame-retardant lab coat. | [7][8] |
| Handling Location | Certified chemical fume hood. | [1] |
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final pickup.
Step 1: Segregation and Collection
Proper segregation is the first line of defense against dangerous chemical reactions.[9][10]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for liquid waste containing 1-(Furan-2-yl)cyclopropan-1-ol. The original manufacturer's bottle or a clean, empty solvent bottle (e.g., amber glass) is ideal.[11] The container must have a secure, leak-proof screw cap.
-
Avoid Mixing: Do NOT mix this waste stream with other chemical wastes. In particular, ensure it is segregated from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Bases
-
Aqueous Waste
-
-
Solid Waste: Any solid materials contaminated with 1-(Furan-2-yl)cyclopropan-1-ol (e.g., silica gel, contaminated filter paper, gloves) must be collected in a separate, clearly labeled container for solid hazardous waste.
Step 2: Container Labeling
Accurate labeling is a strict regulatory requirement and essential for safe handling.[9][12]
-
Obtain a hazardous waste tag from your institution's EHS department.
-
Affix the tag to the container before adding the first drop of waste.
-
Fill out the label completely and legibly:
-
Write the words "Hazardous Waste ".
-
List the full chemical name: "1-(Furan-2-yl)cyclopropan-1-ol ". Do not use abbreviations or formulas.[9]
-
List all other components and their approximate percentages (e.g., solvents).
-
Indicate the relevant hazards (e.g., Flammable, Toxic).
-
Step 3: Waste Accumulation
Waste must be stored safely at its point of generation in a Satellite Accumulation Area (SAA).[5][9][13]
-
Location: The designated SAA must be at or near the point where the waste is generated and under the control of laboratory personnel.[8] Typically, this is within the chemical fume hood where the work is performed.
-
Container Management: The waste container must be kept securely closed at all times, except when you are actively adding waste.[9][11] Never leave a funnel in an open waste container.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Volume Limits: Do not overfill the container. Allow at least 10% of headspace for vapor expansion.[8] An SAA is limited to a maximum of 55 gallons of hazardous waste.[13]
Step 4: Requesting Disposal
-
When the waste container is 90% full, complete the hazardous waste tag by adding the "fill date".
-
Submit a chemical waste pickup request to your institution's EHS department or follow your facility's specific procedures.[9][14]
-
Move the full, sealed container to your laboratory's designated main hazardous waste storage area if required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from 1-(Furan-2-yl)cyclopropan-1-ol.
Caption: Decision tree for handling and disposal of 1-(Furan-2-yl)cyclopropan-1-ol waste.
Part 3: Emergency Procedures
Spill Management
Accidental spills require immediate and appropriate action.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure there are no ignition sources nearby.[1]
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material like vermiculite, dry sand, or spill pads.[1][3]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or significant explosion risk.
-
Contact your institution's EHS emergency line and your Principal Investigator from a safe location.
-
Do not attempt to clean up a large spill yourself.
-
Disposal of Empty Containers
A container that held 1-(Furan-2-yl)cyclopropan-1-ol is not truly empty and must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]
-
Collect Rinsate: The solvent rinsate from each rinse is considered hazardous waste and MUST be collected in the appropriate liquid hazardous waste container.[11] Do not pour rinsate down the drain.
-
Deface Label: Completely remove or deface the original chemical label on the container.[11]
-
Final Disposal: Once triple-rinsed and with the label removed, the container may be disposed of in the appropriate glass or plastic recycling bin. Consult your EHS office for confirmation of this final step.
By adhering to these protocols, laboratory professionals can ensure that the disposal of 1-(Furan-2-yl)cyclopropan-1-ol is conducted safely, protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance.
References
-
University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Health and Safety Executive (HSE). (2021, March 22). FURANES.... their safe use in foundries. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Furan-d4. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. benchchem.com [benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. vumc.org [vumc.org]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. otago.ac.nz [otago.ac.nz]
A Researcher's Guide to Handling 1-(Furan-2-yl)cyclopropan-1-ol: Safety, Operations, and Disposal
This document provides comprehensive safety protocols and operational guidance for the handling of 1-(Furan-2-yl)cyclopropan-1-ol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is built upon a conservative hazard assessment derived from its core structural components: the furan ring and the cyclopropanol group. The protocols herein are designed to ensure the highest level of safety for all laboratory personnel by treating the substance with the caution merited by its potentially hazardous analogues.
Inferred Hazard Profile and Chemical Characteristics
The primary safety concerns for 1-(Furan-2-yl)cyclopropan-1-ol are extrapolated from well-documented hazards of furan and related substances. The furan moiety is associated with flammability, toxicity, and, most critically, the potential to form explosive peroxides upon exposure to air.[1][2] The cyclopropanol component also contributes to flammability and irritant properties.[3]
| Property | Inferred Assessment | Rationale & Primary Analogs |
| Physical State | Colorless to brown liquid | Furan and its derivatives are typically liquids that may change color upon standing.[4] |
| Primary Hazards | - Flammable Liquid- Skin and Eye Irritant- Harmful if Inhaled or Swallowed- Potential Peroxide Former - Suspected Carcinogen/Mutagen | Based on hazards of Furan[1][4], 1-(furan-2-yl)propan-2-ol[5], and Cyclopropanol[3]. |
| Storage | Store at 2-8°C in a cool, dry, dark, and well-ventilated area. Keep under an inert atmosphere (e.g., Nitrogen). | Furan is light and air-sensitive and requires refrigerated storage.[1] Peroxide formation is accelerated by light and heat. |
| Incompatibilities | Strong oxidizing agents, acids. | Furan reacts with acids and oxidants, creating fire and explosion hazards.[4] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks of exposure through inhalation, skin, or eye contact. The following equipment is mandatory for all personnel handling 1-(Furan-2-yl)cyclopropan-1-ol.
| PPE Category | Specification | Causality and Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that are expected to cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact. Furan and its derivatives can cause skin irritation and may be absorbed through the skin.[6] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-retardant lab coat, buttoned to full length, with long sleeves. Full-length pants and closed-toe leather or rubber shoes. | Provides a barrier against accidental spills and splashes. Flame-retardant material is crucial due to the compound's high flammability risk.[6] |
| Respiratory Protection | All handling of the pure substance or its solutions must occur within a certified chemical fume hood.[7] | The compound is expected to be volatile and harmful if inhaled.[8] A fume hood provides essential local exhaust ventilation. A respirator with an organic vapor cartridge may be required for spill cleanup outside of a hood.[6] |
Operational Plan: From Receipt to Storage
Adherence to a strict, step-by-step operational protocol is the foundation of safe handling.
Step 1: Pre-Handling Preparations
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the lowest practical height.
-
Assemble all PPE: Don all required PPE as specified in the table above before entering the handling area.
-
Prepare Emergency Equipment: Locate and confirm the accessibility of the nearest safety shower, eyewash station, fire extinguisher (dry chemical, CO2, or alcohol-resistant foam), and spill kit.[4][7]
-
Check for Peroxides: If the container has been opened previously, it is critical to test for the presence of peroxides before use, especially before any distillation or heating process.[1][4]
Step 2: Handling and Transfer
-
Inert Atmosphere: Whenever possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure and prevent peroxide formation.
-
Grounding: Ground and bond all metal containers and equipment during transfer to prevent the buildup of static electricity, which can serve as an ignition source for flammable vapors.[1][9]
-
Use Appropriate Tools: Employ non-sparking tools for all operations.[2][10]
-
Avoid Inhalation and Contact: Perform all transfers slowly and carefully to avoid generating mists or aerosols.[6] Ensure all skin is covered.
-
Container Management: Keep the primary container tightly sealed when not in use.[8]
Step 3: Storage Protocol
-
Labeling: Upon receipt, label the container with the date it was received and the date it was first opened. This is crucial for tracking the potential for peroxide formation.
-
Location: Store the container in a designated, locked, and properly labeled flammable materials storage cabinet or refrigerator.[3]
-
Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[4]
-
Environment: The storage area must be cool, dry, dark, and well-ventilated to inhibit degradation and peroxide formation.[1]
Emergency Procedures: Spill, Exposure, and Fire
Immediate and correct response during an emergency is critical.
Spill Response Workflow
The following diagram outlines the procedure for managing a small chemical spill contained within a chemical fume hood.
Caption: Workflow for a Small Chemical Spill within a Fume Hood.
For large spills: Evacuate the laboratory immediately, close the doors, and contact your institution's Emergency and Environmental Health and Safety (EHS) department.[9]
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: 1-(Furan-2-yl)cyclopropan-1-ol and any materials contaminated with it (e.g., gloves, absorbent pads, filter paper) must be treated as hazardous waste.[11]
-
Waste Collection:
-
Storage of Waste: Keep the waste container securely closed in a designated satellite accumulation area within the lab, away from ignition sources.[11]
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[12]
References
- Standard Operating Procedure for the use of Furan. Western Carolina University.
- Personal protective equipment for handling 3-Methoxyfuran. Benchchem.
- Safeguarding Your Research: A Comprehensive Guide to Handling Furfural. Benchchem.
- Furan Safety D
- Furan, stabilized Safety D
- International Chemical Safety Card for Furan. INCHEM.
- FURAN Chemical Inform
- 1-(furan-2-yl)
- Material Safety D
- Cyclopropanol Safety D
- Navigating the Disposal of 1-(Furan-2-yl)ethanol: A Procedural Guide. Benchchem.
- API Furan-2 Safety D
- Furan Safety D
- Tetrahydrofuran Safety D
- Cyclopropane Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. ICSC 1257 - FURAN [inchem.org]
- 5. nextsds.com [nextsds.com]
- 6. wcu.edu [wcu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemical.kao.com [chemical.kao.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. sg.airliquide.com [sg.airliquide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
